Demethyl-NSC682769
描述
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属性
分子式 |
C27H22N2O3 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-2-phenyl-5,7-dihydropyrido[3,2-d][1]benzazepin-6-one |
InChI |
InChI=1S/C27H22N2O3/c1-31-24-13-12-18(14-25(24)32-2)20-15-23(17-8-4-3-5-9-17)29-27-19-10-6-7-11-22(19)28-26(30)16-21(20)27/h3-15H,16H2,1-2H3,(H,28,30) |
InChI 键 |
SGZJSYXKEGHHMW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Demethyl-NSC682769: A Technical Guide to its Mechanism of Action as a YAP-TEAD Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethyl-NSC682769, more commonly known as NSC682769, has emerged as a significant small molecule inhibitor targeting the Yes-associated protein (YAP), a critical downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of YAP are implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of NSC682769, detailing its direct interaction with YAP, its impact on the YAP-TEAD transcriptional complex, and its effects on cancer cells. This guide includes a compilation of key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Inhibition of the YAP-TEAD Interaction
The primary mechanism of action of NSC682769 is the disruption of the protein-protein interaction between YAP and the TEA domain (TEAD) family of transcription factors.[1] In the "Hippo-off" state, characteristic of many cancers, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors.[2][3] This YAP-TEAD complex then drives the transcription of genes involved in cell proliferation, survival, and migration.[4][5]
NSC682769 directly binds to YAP, thereby preventing its association with TEAD.[1] This inhibitory action effectively abrogates the transcriptional activity of the YAP-TEAD complex, leading to the downregulation of its target genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for NSC682769 and its derivatives.
Table 1: Binding Affinity and Cellular Potency of NSC682769
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (KD) | 738 nM | Immobilized YAP (SPR) | [1] |
| IC50 (YAP Inhibition) | 11.8 nM | LN229 (Glioblastoma) | [6] |
| IC50 (YAP Inhibition) | 5.1 nM | GBM39 (Glioblastoma) | [6] |
Table 2: Anti-proliferative Activity of NSC682769 and a PROTAC Derivative (YZ-6)
| Compound | IC50 (Cell Proliferation) | Cell Line | Reference |
| NSC682769 | ~5 µM | NCI-H226 | [1] |
| YZ-6 | 15.3 µM | NCI-H226 | [1] |
Signaling Pathway Visualization
The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for NSC682769.
Caption: The Hippo Signaling Pathway and NSC682769's Point of Intervention.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of NSC682769.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity (KD) of NSC682769 to YAP.[1]
Objective: To quantify the direct binding interaction between NSC682769 and purified YAP protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human YAP protein
-
NSC682769 stock solution (in DMSO)
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of YAP:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant YAP protein (diluted in coupling buffer) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of NSC682769 in running buffer. A range of concentrations bracketing the expected KD should be used.
-
Inject the different concentrations of NSC682769 over the immobilized YAP and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Inhibitor-Coupled Bead Pull-Down Assay
This protocol provides qualitative confirmation of the direct binding of NSC682769 to YAP from cell lysates.[1]
Objective: To demonstrate that NSC682769 can selectively pull down YAP from a complex protein mixture.
Materials:
-
NSC682769-coupled beads (e.g., NHS-activated sepharose beads)
-
Control beads (not coupled to the inhibitor)
-
Cancer cell lines (e.g., NCI-H226, Huh7)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against YAP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Pull-Down:
-
Incubate a defined amount of cell lysate with the NSC682769-coupled beads and control beads for several hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-YAP antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A band corresponding to YAP should be present in the lane with the NSC682769-coupled beads but not in the control bead lane.
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the effect of NSC682769 on the interaction between YAP and TEAD in cells.[6]
Objective: To determine if NSC682769 disrupts the formation of the YAP-TEAD complex within a cellular context.
Materials:
-
Cancer cell lines expressing tagged YAP (e.g., HA-YAP1)
-
NSC682769
-
Cell lysis buffer
-
Antibody against the tag (e.g., anti-HA) coupled to beads (e.g., Protein A/G agarose)
-
Primary antibodies against YAP and TEAD
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells expressing tagged YAP with various concentrations of NSC682769 or vehicle control (DMSO) for a specified time.
-
Lyse the cells and prepare clarified lysates as described in the pull-down assay.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with the anti-tag antibody-coupled beads overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against both YAP (or the tag) and TEAD.
-
A decrease in the amount of TEAD co-immunoprecipitated with YAP in the NSC682769-treated samples compared to the control indicates disruption of the YAP-TEAD interaction.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical experiment to evaluate the effect of NSC682769 on cell proliferation.
Caption: Workflow for a Cell Proliferation Assay to Determine IC50.
Conclusion
NSC682769 represents a promising class of small molecule inhibitors that directly target the oncogenic YAP protein. Its mechanism of action, centered on the disruption of the critical YAP-TEAD protein-protein interaction, provides a clear rationale for its anti-cancer effects. The experimental protocols detailed herein offer a robust framework for the further investigation and characterization of NSC682769 and other molecules designed to target the Hippo-YAP signaling pathway. The continued exploration of this compound and its derivatives, such as PROTACs, holds significant potential for the development of novel cancer therapeutics.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yap methylation‐induced FGL1 expression suppresses anti‐tumor immunity and promotes tumor progression in KRAS‐driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Function and Therapeutic Potential of Demethyl-NSC682769: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Demethyl-NSC682769 has emerged as a critical chemical entity in the field of targeted protein degradation, specifically in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the function of this compound, its mechanism of action, and its application in cancer therapy research. The focus is on its role as a ligand for the Yes-associated protein (YAP), a key oncogene, and its utility in the creation of potent YAP-degrading PROTACs.
Core Function: A Ligand for Targeted Protein Degradation
This compound's primary function is to serve as a target protein ligand in the synthesis of PROTACs.[1][2] Specifically, it is a crucial component in the creation of YAP degrader-1.[1][2] PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system.[3][4] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] By binding to both the target protein and an E3 ligase, the PROTAC forms a ternary complex that induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
The parent compound, NSC682769, from which this compound is derived, is a known inhibitor of the protein-protein interaction between YAP and the TEA domain (TEAD) family of transcription factors.[5] This interaction is a critical downstream step in the Hippo signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[6][7]
Mechanism of Action: From YAP-TEAD Inhibition to Targeted Degradation
NSC682769 directly binds to YAP, preventing its association with TEAD transcription factors.[5] This disruption of the YAP-TEAD complex inhibits the transcription of oncogenic target genes.[6] The ability of NSC682769 to bind to YAP with a notable affinity makes its demethylated form, this compound, an effective warhead for a PROTAC designed to target YAP for degradation.
PROTACs incorporating this compound, such as the YAP degrader YZ-6, have been synthesized by linking it to a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[5] These PROTACs have demonstrated the ability to induce rapid and sustained degradation of YAP in cancer cell lines.[5]
Signaling Pathway: The Hippo Pathway and PROTAC-Mediated YAP Degradation
The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[7] When the Hippo pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, sequestering them in the cytoplasm.[7] In many cancers, the Hippo pathway is inactive, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[6][7]
The following diagram illustrates the Hippo signaling pathway and the mechanism by which a this compound-based PROTAC induces YAP degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with NSC682769 and its PROTAC derivatives.
Table 1: Binding Affinity and Cellular Activity of NSC682769
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (KD) | 738 nM | Immobilized YAP (SPR) | [5] |
| Effect | Potently blocked YAP-TEAD association | GBM cells | [5] |
Table 2: In Vivo Efficacy of NSC682769
| Model | Outcome | Reference |
| Glioblastoma Xenograft Mouse Model | Inhibited proliferation and migration, enhanced anti-tumor response | [6] |
| Preclinical Models | Significant anti-tumor responses, increased overall survival, notable penetration across the blood-brain barrier | [5][6] |
Table 3: Activity of NSC682769-Based PROTAC (YZ-6)
| Parameter | Effect | Cell Lines | Reference |
| YAP Degradation | Rapid and sustained | NCI-H226, Huh7 | [5] |
| Antiproliferative Activity | Potent | NCI-H226, Huh7 | [5] |
| In Vivo Efficacy | Efficiently suppresses tumor development | Huh7 xenograft mouse model | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.
High-Throughput Yeast Two-Hybrid Screen
This experiment was utilized to identify inhibitors of the YAP1-TEAD1 protein-protein interaction.
Methodology:
-
Strain Construction: Two yeast strains are engineered. The first expresses the TEAD1 protein fused to the GAL4 DNA-binding domain (BD). The second expresses the YAP1 protein fused to the GAL4 activation domain (AD).
-
Mating and Reporter Gene: The two yeast strains are mated. If YAP1 and TEAD1 interact, the BD and AD of GAL4 are brought into proximity, activating reporter genes (e.g., HIS3, ADE2) that allow for growth on selective media.
-
Screening: A library of small molecules (such as the National Cancer Institute library) is screened for compounds that inhibit the growth of the yeast on the selective media, indicating a disruption of the YAP1-TEAD1 interaction.
-
Hit Identification: Compounds that inhibit growth are identified as potential inhibitors. NSC682769 was identified through such a screen.[5]
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity between NSC682769 and YAP.
Methodology:
-
Immobilization: Purified YAP protein is covalently attached to the surface of a sensor chip.
-
Analyte Injection: A solution containing NSC682769 at various concentrations is flowed over the sensor chip surface.
-
Signal Detection: The binding of NSC682769 to the immobilized YAP causes a change in the refractive index at the surface, which is detected in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rates are determined from the sensorgrams. The dissociation constant (KD) is then calculated as the ratio of the dissociation rate to the association rate, providing a measure of the binding affinity.[5]
Synthesis and Evaluation of YAP PROTACs
The synthesis of NSC682769-based PROTACs involves linking this compound to an E3 ligase ligand.
Methodology:
-
Synthesis: A series of PROTACs are synthesized by covalently linking this compound to an E3 ligase ligand (e.g., a VHL ligand or pomalidomide) using linkers of varying lengths and compositions.[5]
-
In Vitro Evaluation: The synthesized PROTACs are tested in cancer cell lines known to be dependent on YAP signaling.
-
Degradation Assessment: Western blotting is used to quantify the reduction in YAP protein levels following PROTAC treatment.
-
Antiproliferative Activity: Cell viability assays are performed to determine the concentration of the PROTAC that inhibits cell growth by 50% (IC50).
-
-
In Vivo Studies: The most promising PROTAC candidates are then evaluated in animal models, such as xenograft mouse models, to assess their ability to suppress tumor growth and to evaluate their pharmacokinetic and pharmacodynamic properties.[5]
Conclusion
This compound is a pivotal molecule in the development of novel cancer therapeutics targeting the Hippo-YAP signaling pathway. Its function as a YAP-binding ligand has enabled the creation of potent PROTACs that can effectively induce the degradation of the oncoprotein YAP. The preclinical data for NSC682769 and its PROTAC derivatives are promising, demonstrating significant anti-tumor activity in various models. Further research and development in this area hold the potential to translate these findings into effective clinical treatments for YAP-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
NSC682769: A Potent Inhibitor of the YAP-TEAD Oncogenic Axis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer. Its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are potent oncoproteins. The oncogenic activity of YAP/TAZ is primarily mediated through their interaction with the TEA domain (TEAD) family of transcription factors. This interaction drives the expression of genes that promote cell proliferation, survival, and migration. Consequently, the YAP-TEAD protein-protein interface has emerged as a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of NSC682769, a small molecule inhibitor that effectively disrupts the YAP-TEAD interaction, with a particular focus on its application in glioblastoma (GBM).
Introduction to the YAP-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ by promoting their cytoplasmic sequestration and subsequent degradation.[1] In many cancers, the Hippo pathway is silenced, leading to the dephosphorylation and nuclear accumulation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors (TEAD1-4) to initiate a pro-proliferative and anti-apoptotic gene expression program.[1] This aberrant activation of the YAP-TEAD axis is a key driver of tumorigenesis and metastasis in various malignancies.[2][3]
Caption: NSC682769 binds to YAP, inhibiting the YAP-TEAD interaction.
Quantitative Data
The following tables summarize the key quantitative data for NSC682769 from various studies.
Table 1: Binding Affinity and Potency of NSC682769
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 738 nM | Recombinant YAP (SPR) | [4] |
| IC50 (YAP Expression) | 11.8 nM | LN229 (Glioblastoma) | [5][6] |
| IC50 (YAP Expression) | 5.1 nM | GBM39 (Glioblastoma) | [5][6] |
Table 2: In Vitro Efficacy of NSC682769 in Glioblastoma Cells
| Assay | Effect | Cell Lines | Reference |
| Proliferation | Inhibition | LN229, GBM39 | [2][7] |
| Colony Formation | Inhibition | LN229, GBM39 | [3] |
| Migration | Inhibition | LN229, GBM39 | [2][7] |
| Invasion | Inhibition | LN229, GBM39 | [2] |
| Apoptosis | Enhancement | LN229, GBM39 | [2][3] |
| Target Gene Expression (CTGF, CYR61) | Downregulation | LN229, GBM39 | [6] |
Table 3: In Vivo Efficacy of NSC682769
| Animal Model | Dosing | Outcome | Reference |
| Subcutaneous LN229 Xenograft (SCID mice) | 5 and 20 mg/kg/day | Inhibited tumor growth | [5] |
| Glioma GEMM (Genetically Engineered Mouse Model) | 5 or 20 mg/kg (twice weekly) | Increased survival | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NSC682769 as a YAP-TEAD inhibitor.
Identification of NSC682769: Yeast Two-Hybrid Screen
A high-throughput yeast two-hybrid screen was utilized to identify small molecules that disrupt the YAP1-TEAD1 interaction. [3] Diagram of the Yeast Two-Hybrid Screening Workflow
Caption: Workflow for identifying YAP-TEAD inhibitors via Yeast Two-Hybrid.
Protocol:
-
Yeast Strain and Plasmids: A yeast strain is engineered to express two fusion proteins: YAP1 fused to a DNA-binding domain (BD) and TEAD1 fused to a transcriptional activation domain (AD). Interaction between YAP1 and TEAD1 brings the BD and AD into proximity, activating a reporter gene (e.g., HIS3, lacZ).
-
Screening: The engineered yeast is grown in the presence of a library of small molecules. Compounds that disrupt the YAP1-TEAD1 interaction will inhibit the expression of the reporter gene, preventing yeast growth on selective media or colorimetric change.
-
Hit Validation: Positive hits are subjected to secondary screens to confirm their activity, determine dose-response relationships, and assess specificity.
Biochemical and Biophysical Assays
3.2.1. Surface Plasmon Resonance (SPR)
SPR is used to measure the direct binding affinity of NSC682769 to YAP. [4] Protocol:
-
Immobilization: Recombinant human YAP protein is immobilized on a sensor chip.
-
Binding Analysis: Solutions of NSC682769 at various concentrations are flowed over the sensor chip.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound molecule, is measured in real-time.
-
Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.
3.2.2. Co-Immunoprecipitation (Co-IP)
Co-IP is performed to demonstrate that NSC682769 disrupts the YAP-TEAD interaction within a cellular context. [6] Protocol:
-
Cell Lysis: Glioblastoma cells (e.g., LN229) are treated with NSC682769 or a vehicle control and then lysed with a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation: The cell lysates are incubated with an antibody against YAP (or a tag if using overexpressed tagged proteins) to pull down YAP and its interacting partners.
-
Washing: The immune complexes are washed several times to remove non-specific binding proteins.
-
Elution and Western Blotting: The proteins are eluted from the beads and separated by SDS-PAGE, followed by western blotting with antibodies against TEAD and YAP. A decrease in the amount of co-precipitated TEAD in the NSC682769-treated samples indicates inhibition of the interaction.
Cell-Based Assays
3.3.1. Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP-TEAD complex. [6] Protocol:
-
Transfection: Glioblastoma cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase or HOP-flash) and a control plasmid for normalization (e.g., Renilla luciferase). [8]2. Treatment: The transfected cells are treated with various concentrations of NSC682769.
-
Lysis and Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: The TEAD-responsive luciferase activity is normalized to the control luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of YAP-TEAD transcriptional activity.
3.3.2. Cell Viability (MTT) Assay
The MTT assay is used to assess the effect of NSC682769 on the metabolic activity and viability of cancer cells. [9] Protocol:
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates.
-
Treatment: The cells are treated with a range of concentrations of NSC682769 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.
3.3.3. Cell Migration (Wound Healing) Assay
This assay evaluates the effect of NSC682769 on the migratory capacity of cancer cells. [10] Protocol:
-
Monolayer and Wound Creation: Glioblastoma cells are grown to confluence in a culture plate. A scratch or "wound" is created in the monolayer with a sterile pipette tip.
-
Treatment: The cells are washed to remove debris and then incubated with media containing NSC682769 or a vehicle control.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. An inhibition of wound closure indicates an anti-migratory effect.
3.3.4. Cell Invasion (Transwell) Assay
The transwell assay is used to assess the invasive potential of cancer cells. [11][12] Protocol:
-
Chamber Preparation: The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Glioblastoma cells are seeded in the upper chamber in serum-free media, with or without NSC682769. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The cells are incubated for a period that allows for invasion through the matrix and the porous membrane.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of invading cells indicates an anti-invasive effect.
Conclusion and Future Directions
NSC682769 has been robustly characterized as a potent and specific inhibitor of the YAP-TEAD interaction. Its ability to directly bind YAP and disrupt this critical oncogenic partnership has been demonstrated through a variety of in vitro and in vivo studies. The compound exhibits significant anti-cancer activity in glioblastoma models, including the ability to penetrate the blood-brain barrier, making it a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the precise binding site of NSC682769 on YAP, which could inform the design of even more potent and selective second-generation inhibitors. Furthermore, exploring the efficacy of NSC682769 in other YAP/TAZ-driven cancers is a logical next step in expanding its potential therapeutic applications. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working to advance our understanding and therapeutic targeting of the Hippo-YAP-TEAD signaling pathway.
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Demethyl-NSC682769: A Technical Guide to its Origins and Synthesis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Demethyl-NSC682769, a key chemical entity in the development of targeted protein degradation technologies. While not a therapeutic agent in itself, this compound serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the oncogenic protein Yes-associated protein (YAP). This document details the discovery of its parent compound, NSC682769, its mechanism of action, and the synthetic pathways involved.
Discovery and Rationale for Development
This compound emerged from the development of PROTACs based on the known YAP inhibitor, NSC682769. The discovery of NSC682769 as a binder of YAP was a significant step forward in targeting the Hippo signaling pathway, which is often dysregulated in cancer.
NSC682769 was identified through a high-throughput yeast two-hybrid based screen as an inhibitor of the protein-protein interaction between the transcriptional co-activator YAP1 and the TEA domain family member 1 (TEAD1) transcription factor.[1] This interaction is a critical downstream step in the Hippo pathway, and its disruption curtails the oncogenic signaling driven by YAP.
The development of this compound was a strategic chemical modification of the parent compound. In the design of PROTACs, a "warhead" that binds the target protein is connected via a linker to a ligand for an E3 ubiquitin ligase. This compound was created to provide a reactive handle for the attachment of this linker, a common strategy in medicinal chemistry. Specifically, the removal of a methyl group from one of the methoxy (B1213986) moieties on NSC682769 provides a phenolic hydroxyl group, which is a convenient point for chemical conjugation.
This compound is therefore best understood not as a compound "discovered" for its intrinsic biological activity, but rather as a purposefully synthesized derivative for the construction of more complex molecules, namely PROTACs. It is commercially available as a research chemical for this purpose.
Mechanism of Action of the Parent Compound
The biological activity of this compound is predicated on the pharmacophore of its parent, NSC682769. This molecule directly targets YAP, a key effector of the Hippo signaling pathway.
In its active state, YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The Hippo pathway, when activated, phosphorylates YAP, leading to its sequestration in the cytoplasm and subsequent degradation. In many cancers, this pathway is inactivated, leading to the accumulation of nuclear YAP and unchecked cell growth.
NSC682769 disrupts this oncogenic signaling by directly binding to YAP. This binding has been confirmed through surface plasmon resonance (SPR) analysis and inhibitor-coupled bead pull-down assays.[1] By occupying the binding site on YAP, NSC682769 sterically hinders its association with TEAD transcription factors. This abrogation of the YAP-TEAD interaction is the primary mechanism by which NSC682769 exerts its anti-cancer effects.
The Hippo Signaling Pathway and NSC682769's Point of Intervention
The following diagram illustrates the Hippo signaling pathway and the specific interaction targeted by the NSC682769 pharmacophore.
References
The Structure-Activity Relationship of Demethyl-NSC682769: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of a Novel Ligand for Targeted Protein Degradation
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Demethyl-NSC682769, a derivative of the known YAP-TEAD inhibitor NSC682769. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Hippo signaling pathway. We will delve into the available quantitative data, experimental methodologies, and the logical framework underpinning the development of related compounds.
Introduction: Targeting the YAP-TEAD Interface
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) is a key downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and interacts with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.
NSC682769 has been identified as a small molecule that directly binds to YAP, thereby inhibiting the YAP-TEAD protein-protein interaction. This disruption of a critical oncogenic signaling node has made NSC682769 and its analogs attractive candidates for anticancer drug development. This guide focuses on a specific analog, this compound, and its role in the broader context of developing novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Chemical Structures and Core Modifications
The fundamental difference between NSC682769 and this compound lies in the substitution pattern on the phenyl ring. NSC682769 possesses two methoxy (B1213986) groups at the 3 and 4 positions of this ring. In this compound, one of these methoxy groups has been removed. This seemingly minor modification can have a significant impact on the molecule's binding affinity, selectivity, and pharmacokinetic properties.
Chemical Structure of NSC682769: 4-(3,4-dimethoxyphenyl)-2-phenyl-5,7-dihydro-6H-benzo[b]pyrido[2,3-d]azepin-6-one[1]
Chemical Structure of this compound: The precise structure of this compound, as referenced in the context of PROTAC development, involves the removal of one of the methoxy groups from the dimethoxyphenyl moiety of NSC682769.[2]
Quantitative Structure-Activity Relationship (SAR) Data
While direct, publicly available quantitative data comparing the inhibitory activity of this compound and NSC682769 is limited, the primary utility of this compound has been as a control compound in the development of PROTACs.[2][3][4][5][6] The available data for NSC682769 and its derivatives provide a basis for understanding the SAR of this chemical scaffold.
NSC682769 has been shown to potently inhibit YAP expression in glioblastoma cell lines with IC50 values of 11.8 nM in LN229 cells and 5.1 nM in GBM39 cells.[1] It directly binds to YAP with a dissociation constant (Kd) of 738 nM.[1]
The most extensive SAR data for the NSC682769 scaffold comes from its use as a "warhead" in the creation of PROTACs. These studies explore how attaching linkers and E3 ligase ligands to the NSC682769 core affects biological activity.
| Compound | Cell Line | IC50 (µM) - Cell Viability | Notes |
| NSC682769 | NCI-H226 | ~5 | Parent compound, YAP-TEAD inhibitor. |
| NSC682769 | Huh7 | >20 | Parent compound, YAP-TEAD inhibitor. |
| YZ-6 (PROTAC) | NCI-H226 | 15.3 | PROTAC derivative of NSC682769. Less potent in this cell line compared to the parent compound in terms of cell viability, but induces YAP degradation. |
| YZ-6 (PROTAC) | Huh7 | 2.9 | PROTAC derivative of NSC682769. Significantly more potent than the parent compound in this cell line, demonstrating cell-type specific activity and the effectiveness of the PROTAC approach. |
Note: The IC50 values are based on cell viability assays and may not directly reflect the potency of YAP-TEAD inhibition.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize NSC682769 and its derivatives.
Synthesis of NSC682769
A common synthetic route to NSC682769 involves a multi-step process:[7]
-
Aldol Condensation: Acetophenone is reacted with dimethoxybenzaldehyde in the presence of a base like sodium hydroxide (B78521) to form a chalcone (B49325) intermediate.
-
Michael Addition: The resulting chalcone undergoes a Michael addition with 3,4-dihydro-1H-benzo[b]azepine-2,5-dione, catalyzed by a base such as potassium hydroxide.
-
Cyclization: The intermediate from the Michael addition is then cyclized using ammonium (B1175870) ferric sulfate (B86663) in glacial acetic acid to yield the final pyrido[3,2-d][7]benzazepin-6-one core of NSC682769.
Cell Viability Assay
Cell viability is a common method to assess the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cell lines (e.g., NCI-H226, Huh7) are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., NSC682769, this compound, PROTACs) for a specified duration (e.g., 72 hours).
-
Viability Assessment: A reagent such as Cell Counting Kit-8 (CCK8) or MTT is added to the wells. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to a control (e.g., DMSO-treated cells).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Degradation
For PROTACs, it is essential to confirm the degradation of the target protein.
-
Cell Lysis: Cells treated with the compounds are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target protein (e.g., YAP) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the extent of protein degradation.
Signaling Pathways and Logical Relationships
The development of PROTACs based on NSC682769 follows a clear logical progression. The diagrams below illustrate the underlying signaling pathway and the experimental workflow.
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of NSC682769.
Caption: A generalized workflow for the development of PROTACs based on a known binder.
Conclusion and Future Directions
The study of NSC682769 and its analogs, including this compound, provides valuable insights into the chemical space for targeting the YAP-TEAD protein-protein interaction. While the primary role of this compound in the reviewed literature is that of a control compound, its existence and use underscore the importance of systematic modifications to the parent scaffold to understand the key structural determinants of activity.
The successful development of PROTACs like YZ-6, which utilize the NSC682769 core, demonstrates a powerful strategy to convert a binding molecule into a potent degrader of the target protein. Future research should focus on a more detailed SAR study of the NSC682769 core itself, including systematic modifications at various positions, to develop even more potent and selective direct inhibitors. Furthermore, the exploration of different linkers and E3 ligase ligands in the context of PROTACs could lead to the development of next-generation therapeutics for cancers driven by the Hippo pathway. A direct comparison of the biological activity of this compound with NSC682769 would be a crucial first step in a more granular exploration of the SAR of this promising class of compounds.
References
- 1. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Demethyl-NSC682769 as a PROTAC Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design and validation of PROTACs is the use of appropriate controls to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action. This technical guide focuses on Demethyl-NSC682769, a key molecule in the development of PROTACs targeting the Yes-associated protein (YAP), a critical oncogene in the Hippo signaling pathway.
This compound serves as an essential negative control for its parent compound, NSC682769. While NSC682769 is a potent binder of YAP and acts as the target-binding ligand in the PROTAC YAP degrader-1 (also known as YZ-6), this compound is designed to lack this binding affinity.[1][2] This lack of binding is crucial for demonstrating that the degradation of YAP is dependent on the specific engagement of the target protein by the PROTAC. This guide will provide a comprehensive overview of the role of this compound, the quantitative data associated with its active counterpart, and the experimental protocols for its use in validating YAP-targeting PROTACs.
Core Concepts: PROTACs and the Hippo-YAP Signaling Pathway
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[3][4] A key effector of this pathway is the transcriptional co-activator YAP.[4] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to the TEAD family of transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is implicated in the development and progression of various cancers.[5] Therefore, targeting YAP for degradation presents a promising therapeutic strategy.
Quantitative Data
The following tables summarize the quantitative data for the active YAP-binding ligand, NSC682769, and the resulting PROTAC degrader, YZ-6. This data provides the necessary context for understanding the activity of these molecules and the role of this compound as a negative control.
Table 1: Binding Affinity and Cellular Activity of NSC682769
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) to YAP | 738 nM | - | [6] |
| IC50 (YAP Expression Inhibition) | 11.8 nM | LN229 | [6][7] |
| 5.1 nM | GBM39 | [6][7] |
Table 2: Degradation Activity of PROTAC YAP Degrader-1 (YZ-6)
| Parameter | Value | Cell Line(s) | Reference(s) |
| DC50 (YAP Degradation) | 4.3 µM | Huh7 | [8][9] |
| 8.2 µM | NCI-H226 | [8] | |
| Dmax (Maximum Degradation) | 97% | NCI-H226 | [8] |
| IC50 (Growth Inhibition) | 2.9 µM | Huh7 | [9] |
| 15.3 µM | NCI-H226 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of experiments involving PROTACs. The following are key experimental protocols relevant to the study of YAP degradation.
Protocol 1: Western Blotting for YAP Degradation
This protocol is used to assess the dose- and time-dependent degradation of YAP protein following treatment with a PROTAC such as YZ-6, with this compound used as a negative control.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Huh7, NCI-H226) at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of the PROTAC (YZ-6), the active ligand (NSC682769), and the negative control (this compound) in DMSO.
-
Treat cells with a range of concentrations of the test compounds for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against YAP overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize YAP protein levels to the loading control.
-
Calculate the percentage of YAP degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm YAP-TEAD Interaction Inhibition
This protocol is used to verify that the active ligand, NSC682769, disrupts the interaction between YAP and TEAD, while this compound should not.
1. Cell Treatment and Lysis:
-
Treat cells expressing endogenous or tagged YAP and TEAD with NSC682769, this compound, or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Pre-clear lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against YAP or TEAD overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
3. Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the immunoprecipitates by Western blotting using antibodies against both YAP and TEAD.
4. Interpretation:
-
A decrease in the amount of co-immunoprecipitated protein in the NSC682769-treated sample compared to the control indicates disruption of the YAP-TEAD interaction. The this compound-treated sample should show no significant difference from the control.
Mandatory Visualizations
Signaling Pathway
Caption: The Hippo Signaling Pathway and the role of YAP/TEAD.
Experimental Workflow
Caption: Experimental workflow for evaluating a YAP-targeting PROTAC.
Logical Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. YAP PROTAC YZ-6 | YAP PROTAC | Probechem Biochemicals [probechem.com]
- 9. biorxiv.org [biorxiv.org]
Demethyl-NSC682769: A Core Component for Targeted YAP Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Demethyl-NSC682769 has emerged as a critical chemical entity in the field of targeted protein degradation. While exhibiting no significant intrinsic biological activity on its own, it serves as a high-affinity ligand for the Yes-associated protein (YAP), a key transcriptional co-activator and potent oncogene in the Hippo signaling pathway. Its primary utility lies in its incorporation into Proteolysis Targeting Chimeras (PROTACs). Specifically, this compound is a derivative of NSC682769, a known binder of YAP, and is utilized in the synthesis of the PROTAC designated YZ-6, also known as PROTAC YAP degrader-1.[1] This guide provides a comprehensive overview of the biological activity of the resulting YAP degrader, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action: The PROTAC Approach
The biological activity of interest is not inherent to this compound itself, but to the hetero-bifunctional molecule, YZ-6, which is synthesized using it. YZ-6 functions as a classic PROTAC, inducing the degradation of the YAP protein.[2][3]
The mechanism involves the following key steps:
-
Ternary Complex Formation: YZ-6, featuring the this compound moiety, binds to the target protein (YAP). Simultaneously, the other end of the PROTAC, typically equipped with a ligand for an E3 ubiquitin ligase (in this case, the von Hippel-Lindau protein, VHL), recruits the VHL E3 ligase complex.[2][4] This results in the formation of a transient ternary complex: YAP–YZ-6–VHL.
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the YAP protein.
-
Proteasomal Degradation: The poly-ubiquitinated YAP is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades YAP into small peptides, while the YZ-6 PROTAC is released and can engage in another degradation cycle.[4]
This catalytic mode of action allows for the efficient and sustained depletion of the target protein at sub-stoichiometric concentrations.[2][4]
Caption: Mechanism of Action for YZ-6 PROTAC.
Quantitative Biological Activity
The efficacy of the YZ-6 PROTAC, derived from this compound, has been quantified in various cancer cell lines. The key performance metrics include the half-maximal degradation concentration (DC50), maximal degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.
| Parameter | Cell Line | Value (µM) | Description |
| DC50 | Huh7 (Liver Carcinoma) | 4.3[2][3][5] | Concentration of YZ-6 required to degrade 50% of YAP protein. |
| DC50 | NCI-H226 (Lung Cancer) | 8.2[2][3][5] | Concentration of YZ-6 required to degrade 50% of YAP protein. |
| IC50 | Huh7 (Liver Carcinoma) | 2.9[2][5] | Concentration of YZ-6 required to inhibit cell growth by 50%. |
| Dmax | NCI-H226 (Lung Cancer) | >97%[3][5] | Maximum observed degradation of YAP protein. |
Note: Data is primarily derived from studies on the PROTAC molecule YZ-6.
Experimental Protocols
The characterization of YZ-6's biological activity involves standard cell biology and biochemical techniques. Below are detailed methodologies for key experiments.
Cell Culture
-
Cell Lines:
-
NCI-H226: Human lung squamous cell carcinoma line.
-
Huh7: Human hepatocellular carcinoma line.
-
-
Culture Medium:
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Sub-culturing: When cells reach 70-90% confluency, they are passaged. The medium is aspirated, cells are washed with PBS, and detached using a suitable reagent like Trypsin-EDTA or Accutase.[6] The cell suspension is then centrifuged, resuspended in fresh medium, and seeded into new culture flasks.[6][7]
Western Blotting for YAP Degradation
This assay is used to quantify the amount of YAP protein in cells following treatment with the PROTAC.
-
Cell Lysis:
-
Culture cells to desired confluency and treat with various concentrations of YZ-6 or DMSO (vehicle control) for a specified time (e.g., 24, 48 hours).
-
Aspirate medium and wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for YAP (e.g., Santa Cruz sc-101199) overnight at 4°C.[8] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ to determine the relative decrease in YAP levels compared to the loading control.
-
Caption: Workflow for Western Blot Analysis of YAP Degradation.
Cell Proliferation (IC50) Assay
This assay measures the effect of the PROTAC on the growth and viability of cancer cells.
-
Cell Seeding: Seed cells (e.g., Huh7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of YZ-6 (and the parent compound NSC682769 as a comparator) for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add a viability reagent such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution) or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Incubate for the time recommended by the manufacturer.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells (100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound is a pivotal molecule that acts as a warhead for the targeted degradation of the YAP oncoprotein. While it lacks standalone activity, its incorporation into the PROTAC YZ-6 unleashes a potent and specific anti-cancer effect by hijacking the cell's ubiquitin-proteasome system. The resulting degradation of YAP leads to the inhibition of YAP-TEAD transcriptional activity and suppresses cancer cell proliferation, as demonstrated by the low micromolar DC50 and IC50 values in relevant cancer cell lines.[2][5] The methodologies outlined provide a robust framework for researchers to further investigate and develop YAP-targeting therapeutics based on this chemical scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Deciphering the involvement of the Hippo pathway co-regulators, YAP/TAZ in invadopodia formation and matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP PROTAC YZ-6 | YAP PROTAC | Probechem Biochemicals [probechem.com]
- 6. encodeproject.org [encodeproject.org]
- 7. huh7.com [huh7.com]
- 8. bio.unipd.it [bio.unipd.it]
Demethyl-NSC682769 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC682769 has emerged as a significant small molecule inhibitor in oncology research, primarily targeting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP), is a frequent event in various cancers, contributing to tumor growth and metastasis.[1][2][3] NSC682769 functions by directly binding to YAP, thereby disrupting its interaction with the TEA domain (TEAD) family of transcription factors. This inhibition effectively abrogates the oncogenic functions of the YAP/TEAD complex.[4] This technical guide provides a comprehensive overview of the mechanism of action of NSC682769, its effects on cancer cell signaling, and detailed experimental protocols for its investigation.
Mechanism of Action: Targeting the YAP-TEAD Interaction
The primary mechanism of action of NSC682769 is the disruption of the protein-protein interaction between YAP and TEAD transcription factors.[4] In a dysregulated Hippo pathway, dephosphorylated YAP translocates to the nucleus and binds to TEAD proteins to initiate the transcription of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (CYR61).[2][3]
NSC682769 directly binds to YAP, preventing its association with TEAD.[4] This inhibitory action has been demonstrated to be potent, with submicromolar concentrations of the drug effectively blocking the YAP-TEAD association in glioblastoma (GBM) cells.[4]
Quantitative Data on NSC682769 Activity
The following tables summarize the key quantitative data reported for NSC682769 in various cancer cell lines.
Table 1: Binding Affinity and Inhibitory Concentrations of NSC682769
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (KD) | 738 nM | Immobilized YAP (SPR) | [4][5] |
| IC50 (YAP Inhibition) | 11.8 nM | LN229 (GBM) | [3] |
| 5.1 nM | GBM39 (GBM) | [3] | |
| IC50 (Cell Viability) | Not explicitly stated, but potent antiproliferative activity observed | NCI-H226, Huh7 | [4] |
Table 2: In Vivo Efficacy of NSC682769
| Animal Model | Treatment Dose | Outcome | Reference |
| Subcutaneous LN229 xenografts in SCID mice | 20 mg/kg | 83% Tumor Growth Inhibition (TGI) | [5] |
| 20 mg/kg | Increased overall survival from 26 days (control) to 70 days | [5] | |
| Huh7 xenograft mouse model | Not specified | Efficiently suppresses tumor development without adverse effects (for a PROTAC derivative) | [4] |
Signaling Pathways Affected by NSC682769
The primary signaling cascade affected by NSC682769 is the Hippo pathway. By inhibiting the final step of this pathway—the interaction between YAP and TEAD—NSC682769 effectively blocks the downstream transcriptional program that drives cancer cell proliferation and survival.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of NSC682769.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to measure the direct binding of NSC682769 to YAP and to determine the dissociation constant (KD).[4]
Protocol:
-
Immobilization: Purified YAP protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of NSC682769 in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are measured to calculate the dissociation constant (KD), which reflects the binding affinity.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to demonstrate that NSC682769 disrupts the interaction between YAP and TEAD in a cellular context.[3]
Protocol:
-
Cell Treatment: Cancer cells (e.g., LN229) are treated with varying concentrations of NSC682769.[3]
-
Lysis: Cells are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to YAP (or a tag on an overexpressed YAP) is added to the lysate to pull down YAP and any interacting proteins.
-
Western Blotting: The immunoprecipitated complex is resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against TEAD to detect its presence. A decrease in the amount of co-immunoprecipitated TEAD with increasing concentrations of NSC682769 indicates inhibition of the interaction.
Real-Time Reverse Transcription PCR (RT-PCR) for Target Gene Expression
RT-PCR is employed to quantify the mRNA levels of YAP-TEAD target genes, such as CTGF and Cyr61, to confirm the functional consequence of inhibiting the YAP-TEAD interaction.[3]
Protocol:
-
Cell Treatment: Cancer cells are treated with different concentrations of NSC682769 for a specified time (e.g., 18 hours).[3]
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for the target genes (CTGF, Cyr61) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated to determine the dose-dependent inhibitory effect of NSC682769.
Cell Viability Assays
Cell viability assays, such as those using CCK8, are used to determine the antiproliferative effects of NSC682769 on cancer cells.[4]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of NSC682769 for a specified duration (e.g., 4 days).[4]
-
Assay: A viability reagent (e.g., CCK8) is added to the wells. The reagent is converted into a colored product by metabolically active cells.
-
Measurement: The absorbance of the colored product is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.
Future Directions and Therapeutic Potential
NSC682769 and its analogs hold considerable promise as therapeutic agents for cancers driven by a dysregulated Hippo pathway.[3] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating brain tumors like glioblastoma.[3][4]
Further research is focused on developing more potent and selective derivatives of NSC682769. One promising strategy is the development of Proteolysis-Targeting Chimeras (PROTACs) based on the NSC682769 scaffold.[4] These PROTACs are designed to not only inhibit YAP but also to induce its degradation, potentially leading to a more sustained and potent anti-cancer effect.[4] The development of such next-generation inhibitors could provide novel therapeutic options for a range of YAP-driven malignancies.[4]
References
Target Validation of NSC682769 in Glioblastoma: A Technical Guide
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging central nervous system tumors to treat, necessitating the development of novel therapeutic strategies. Recent research has highlighted the dysregulation of the Hippo signaling pathway, and its downstream effector, the Yes-associated protein (YAP), as a critical driver of GBM proliferation and invasion. This technical guide provides an in-depth overview of the target validation of NSC682769, a novel small molecule inhibitor that disrupts the protein-protein interaction between YAP and its cognate transcription factors, the TEA domain (TEAD) family. We present a comprehensive summary of the preclinical data supporting NSC682769's mechanism of action, its anti-tumor efficacy in glioblastoma models, and detailed protocols for the key validation experiments. This document is intended to serve as a resource for researchers in the field of neuro-oncology and drug development, facilitating further investigation into the therapeutic potential of targeting the YAP-TEAD axis in glioblastoma.
Introduction: The Hippo-YAP Pathway in Glioblastoma
The Hippo signaling pathway is a highly conserved signaling cascade that plays a crucial role in organ size control, tissue homeostasis, and tumorigenesis.[1] In mammals, a core kinase cassette, including MST1/2 and LATS1/2, phosphorylates the transcriptional co-activator YAP. This phosphorylation leads to YAP's sequestration in the cytoplasm and subsequent degradation, thus preventing its nuclear entry and pro-proliferative functions.
In many cancers, including glioblastoma, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear accumulation of YAP.[2] Once in the nucleus, YAP binds to the TEAD family of transcription factors (TEAD1-4) to drive the expression of a suite of genes that promote cell proliferation, migration, invasion, and apoptosis resistance.[3] High nuclear YAP expression is frequently observed in aggressive glioma subtypes and is associated with poor patient survival, making the YAP-TEAD interaction a compelling therapeutic target.[1][2]
NSC682769 is a novel benzazepine compound identified through a high-throughput yeast two-hybrid screen for its ability to inhibit the association between YAP1 and TEAD1.[3][4] Subsequent preclinical studies have demonstrated that NSC682769 directly binds to YAP, effectively blocking the YAP-TEAD protein-protein interaction.[3][4] This disruption of the YAP-TEAD complex curtails its transcriptional activity, leading to potent anti-tumor effects in glioblastoma models.[3][4] This guide details the critical experiments performed to validate this mechanism and quantify the efficacy of NSC682769.
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a complex network of proteins that ultimately regulates the activity of the transcriptional co-activator YAP. NSC682769 acts by directly interfering with the final step of this pathway's oncogenic output.
NSC682769 intervenes at the critical point of YAP-TEAD complex formation within the nucleus, thereby inhibiting the transcription of oncogenic target genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of NSC682769 in glioblastoma models.
Table 1: Biophysical and Biochemical Activity of NSC682769
| Assay Type | Target | Result | Cell Lines | Reference |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Full-length YAP | KD = 738 nM | N/A (in vitro) | [5] |
| YAP Expression ELISA | Total YAP | IC50 = 11.8 nM | LN229 | [6] |
| YAP Expression ELISA | Total YAP | IC50 = 5.1 nM | GBM39 |[6] |
Table 2: In Vitro Cellular Activity of NSC682769 in Glioblastoma Cells
| Assay Type | Endpoint | Concentration | Result | Cell Lines | Reference |
|---|---|---|---|---|---|
| Immunofluorescence | Nuclear YAP Localization | 50 nM (6h) | 67% to 26% | LN229 | [3] |
| Immunofluorescence | Nuclear YAP Localization | 50 nM (6h) | 53% to 19% | GBM39 | [3] |
| Proliferation Assay | Cell Growth Inhibition | 1 µM (up to 6 days) | Significant Inhibition | LN229, GBM39 | [3] |
| Colony Formation | Anchorage-Independent Growth | 0.1 µM - 1 µM | Dose-dependent Inhibition | LN229, GBM39 | [3] |
| Transwell Migration | Cell Migration | 0.1 µM - 1 µM | Dose-dependent Inhibition | LN229, GBM39 | [3] |
| Transwell Invasion | Cell Invasion | 0.1 µM - 1 µM | Dose-dependent Inhibition | LN229, GBM39 | [3] |
| Apoptosis Assay | Late Apoptosis (Annexin V+/PI+) | 0.1 µM - 1 µM (48h) | Dose-dependent Increase | LN229, GBM39 |[3] |
Table 3: In Vivo Efficacy of NSC682769
| Model Type | Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|
| LN229 Xenograft (SCID mice) | 5 mg/kg/day & 20 mg/kg/day | Tumor Growth | Significant Inhibition | [3] |
| Genetically Engineered Mouse Model (GEMM) | Not specified | Overall Survival | Significantly Increased | [3] |
| Pharmacokinetics | Single IV dose | Brain Penetration | Significant |[3] |
Experimental Workflow for Target Validation
A multi-faceted approach is required to robustly validate a protein-protein interaction inhibitor like NSC682769. The workflow encompasses biochemical, biophysical, cellular, and in vivo assays to confirm target engagement, mechanism of action, and anti-tumor efficacy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of NSC682769. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to assess the ability of NSC682769 to disrupt the interaction between YAP and TEAD in glioblastoma cells.
-
Cell Culture and Treatment:
-
Seed LN229 or other glioblastoma cells expressing HA-tagged YAP in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with desired concentrations of NSC682769 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 18-24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate and incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-HA antibody (for HA-YAP) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer (same as lysis buffer but with 0.1% Triton X-100).
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against TEAD1 (or other TEAD isoforms) and HA overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the TEAD signal in the NSC682769-treated lanes indicates disruption of the YAP-TEAD interaction.
-
TEAD-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP-TEAD complex.
-
Cell Culture and Transfection:
-
Seed LN229 or GBM39 cells in a 24-well plate.
-
When cells reach 70-80% confluency, co-transfect with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of NSC682769 or DMSO control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Wash cells once with PBS.
-
Lyse the cells using 100 µL of Passive Lysis Buffer (e.g., from a Dual-Luciferase Reporter Assay System).
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the lysate to a white-walled 96-well plate.
-
Use a luminometer to measure firefly luciferase activity, followed by Renilla luciferase activity, according to the manufacturer's protocol for the dual-luciferase system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the activity observed in the DMSO-treated control cells.
-
Plot the dose-response curve to determine the IC50 for transcriptional inhibition.
-
Soft Agar (B569324) Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells.
-
Preparation of Agar Layers:
-
Base Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix this solution 1:1 with 2x concentrated cell culture medium (warmed to 37°C) to get a final concentration of 0.6% agar in 1x medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.35% Agar with Cells): Prepare a 0.7% agar solution and cool to 42°C. Trypsinize and count the glioblastoma cells. Resuspend the cells in 2x medium at a concentration of 2x the final desired plating density. Mix the cell suspension 1:1 with the 0.7% agar solution.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the top agar/cell mixture (e.g., containing 5,000-10,000 cells) onto the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.
-
Feed the cells every 3-4 days by adding 200 µL of fresh culture medium on top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for at least 1 hour.
-
Wash the wells gently with water.
-
Count the number of colonies (typically >50 cells) in each well using a microscope.
-
Compare the number and size of colonies in NSC682769-treated versus control wells.
-
Transwell Migration and Invasion Assay
This assay assesses the effect of NSC682769 on the migratory and invasive potential of glioblastoma cells.
-
Preparation:
-
Use 24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes.
-
For invasion assays, coat the top of the membrane with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify. For migration assays, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding and Treatment:
-
Harvest glioblastoma cells and resuspend them in serum-free medium containing different concentrations of NSC682769 or DMSO.
-
Seed 1 x 105 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate the plates for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Use a microscope to count the number of stained cells in several random fields of view for each insert.
-
Calculate the average number of migrated/invaded cells per field and compare the results between treated and control groups.
-
In Vivo Orthotopic Glioblastoma Xenograft Model
This model evaluates the in vivo efficacy of NSC682769 in a brain tumor setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation:
-
Culture a human glioblastoma cell line (e.g., LN229, GBM39) or patient-derived xenograft (PDX) cells.
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize immunodeficient mice (e.g., nude or SCID mice).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension (1-2.5 x 105 cells) into the right striatum at specific coordinates (e.g., 2 mm lateral, 1 mm anterior to bregma, 3 mm depth).
-
Slowly withdraw the needle and suture the scalp incision.
-
Monitor the animals for recovery and signs of tumor growth (e.g., weight loss, neurological symptoms).
-
-
Treatment and Monitoring:
-
Once tumors are established (e.g., confirmed by bioluminescence or MRI, typically 7-10 days post-injection), randomize mice into treatment groups (vehicle control, NSC682769 at various doses, e.g., 5 and 20 mg/kg/day).
-
Administer the compound via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitor tumor growth regularly using non-invasive imaging.
-
Record animal body weight and clinical signs of toxicity.
-
The primary endpoint is typically overall survival. Euthanize mice when they reach a moribund state as defined by the IACUC protocol.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for YAP expression).
-
Conclusion
The comprehensive target validation of NSC682769 provides a strong preclinical rationale for its development as a therapeutic agent for glioblastoma. The data robustly demonstrate that NSC682769 directly engages its target, YAP, disrupts the oncogenic YAP-TEAD protein-protein interaction, and consequently inhibits the transcriptional program that drives glioblastoma cell proliferation, survival, and invasion. The significant anti-tumor activity observed in both in vitro and in vivo models, coupled with its ability to penetrate the blood-brain barrier, underscores the potential of this compound. The detailed methodologies provided herein offer a framework for the continued investigation and development of YAP-TEAD inhibitors as a promising new class of targeted therapies for glioblastoma patients. Further clinical studies are warranted based on these favorable preclinical findings.[3][4]
References
- 1. [Establishment of a mouse model bearing orthotopic temozolomide-resistant glioma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cube-biotech.com [cube-biotech.com]
- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 5. goldbio.com [goldbio.com]
- 6. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Demethyl-NSC682769 in Cell Culture
Disclaimer: The following application notes and protocols are primarily based on data available for the compound NSC682769, a known inhibitor of the YAP-TEAD protein-protein interaction. Demethyl-NSC682769 is a closely related analog, often utilized as a ligand in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] While the biological activity of this compound is anticipated to be similar to NSC682769, it is crucial to note that the provided protocols may require optimization for your specific cell lines and experimental conditions.
Introduction
This compound is a small molecule that serves as a ligand for the Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4][5][6][7] Dysregulation of this pathway, leading to the activation of YAP and its interaction with TEA domain (TEAD) transcription factors, is implicated in the development and progression of various cancers.[6] NSC682769, and by extension this compound, disrupts the YAP-TEAD interaction, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture, with detailed protocols for key experiments to assess its biological activity.
Data Presentation
Table 1: IC50 Values of NSC682769 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for NSC682769, the parent compound of this compound. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Assay |
| LN229 | Glioblastoma | 11.8 | 18 hours | ELISA (YAP inhibition) |
| GBM39 | Glioblastoma (patient-derived) | 5.1 | 18 hours | ELISA (YAP inhibition) |
| NCI-H226 | Mesothelioma | ~5,100 (5.1 µM) | 4 days | CCK8 (Cell Viability) |
| Huh7 | Hepatocellular Carcinoma | >50,000 (>50 µM) | 4 days | CCK8 (Cell Viability) |
Data extracted from published research.[1][9] It is important to note that IC50 values can be highly dependent on the assay method and experimental conditions.[10][11]
Signaling Pathway Diagram
The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Experimental Workflow Diagram
Cell Viability Assay (MTT or CCK8)
This protocol is to determine the effect of this compound on cell proliferation and viability.[10][12][13]
Materials:
-
Selected cancer cell line (e.g., NCI-H226, Huh7, LN229)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[14]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired period (e.g., 48, 72, or 96 hours). For NSC682769, effects on cell viability have been observed after 4 days of treatment.[9]
-
-
Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CCK8 Assay:
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of YAP, phosphorylated YAP (p-YAP), TEAD, and downstream target genes like CTGF and Cyr61.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-YAP, anti-p-YAP, anti-TEAD, anti-CTGF, anti-Cyr61, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 18 or 24 hours).[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD, which is regulated by YAP.[2][15]
Materials:
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound for 18-24 hours.[1]
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo Signaling Pathway: Yap1 and Taz Control Development | Bio-Techne [bio-techne.com]
- 8. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Developing an assay of viability in DIPG cell lines – openlabnotebooks.org [openlabnotebooks.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Demethyl-NSC682769 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl-NSC682769 is a chemical entity closely related to NSC682769, a known inhibitor of the YAP-TEAD signaling pathway. While this compound is primarily documented as a ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the Yes-associated protein (YAP), direct studies detailing its specific concentration for optimal in vitro activity are limited. However, the extensive research on its parent compound, NSC682769, provides a strong foundation for determining appropriate experimental concentrations.
NSC682769 has been shown to disrupt the interaction between YAP and the TEAD family of transcription factors, leading to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.[1][2] It achieves this by directly binding to YAP.[1][3] The data presented herein for NSC682769 can serve as a valuable starting point for designing in vitro assays with this compound. It is recommended to perform dose-response studies to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the effective concentrations of the parent compound, NSC682769, in various in vitro assays, providing a reference range for the use of this compound.
| Cell Line | Assay Type | Concentration/IC50 | Duration of Treatment | Observed Effect |
| LN229 (Glioblastoma) | YAP Expression (ELISA) | IC50: 11.8 nM | 18 hours | Inhibition of total YAP expression.[2][4] |
| GBM39 (Glioblastoma) | YAP Expression (ELISA) | IC50: 5.1 nM | 18 hours | Inhibition of total YAP expression.[2][4] |
| LN229, T98G, GBM39 | Cell Proliferation | Not specified | 18 hours | Inhibition of proliferation.[2] |
| LN229, GBM39 | YAP-TEAD Transcriptional Activity | 50 nM | 6 hours | Reduction of nuclear YAP and accumulation in the cytoplasm.[4] |
| LN229, GBM39 | Gene Expression (RT-PCR) | Not specified | 18 hours | Downregulation of YAP-target genes CTGF and Cyr61.[2][4] |
| NCI-H226 (Mesothelioma) | Cell Proliferation | Not specified | Not specified | Inhibition of proliferation.[5] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | Not specified | Not specified | Inhibition of proliferation.[5] |
| OVCAR-8 (Ovarian Cancer) | Cell Proliferation | Not specified | Not specified | Inhibition of proliferation.[5] |
| Huh7 (Hepatocellular Carcinoma) | Cell Proliferation | IC50 for YZ-6 (PROTAC with NSC682769 warhead) was 15.3 µM | 4 days | YZ-6 was 3-fold less potent than NSC682769.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro testing.
Caption: Inhibition of the YAP-TEAD signaling pathway by this compound.
Caption: General workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is adapted from standard cell viability assay procedures and is suitable for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for YAP and CTGF Expression
This protocol allows for the analysis of protein expression levels of YAP and its downstream target, CTGF.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-YAP, anti-CTGF, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, CTGF, and a loading control (e.g., β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
References
- 1. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of Demethyl-NSC682769
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of Demethyl-NSC682769, a potential therapeutic agent for hepatocellular carcinoma (HCC). The protocols are based on established methodologies for preclinical cancer research and the known mechanism of action of this compound as an inhibitor of the YAP/TEAD protein-protein interaction.
Introduction
Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, often associated with chronic liver diseases.[1][2] The Hippo signaling pathway, and its downstream effectors YAP and TAZ, are frequently dysregulated in HCC, leading to uncontrolled cell growth and tumor progression. This compound has been identified as a small molecule that directly binds to YAP, disrupting its interaction with the TEAD family of transcription factors.[3] This interruption of the YAP/TEAD complex is a promising strategy to inhibit the oncogenic functions of the Hippo pathway.
The following protocols outline a proposed in vivo study design to assess the therapeutic potential of this compound in a xenograft model of human HCC.
Preclinical In Vivo Models for Hepatocellular Carcinoma
The selection of an appropriate animal model is critical for the successful preclinical evaluation of a novel therapeutic agent. For HCC, several models are available, each with its own advantages and limitations.[1][4] These include chemically-induced models, genetically engineered mouse models, and transplantation models.[1][2][4] For initial efficacy testing of a targeted agent like this compound, a human HCC cell line-derived xenograft model in immunodeficient mice is a common and appropriate choice.[5] This model allows for the direct assessment of the compound's effect on human cancer cells.
Proposed In Vivo Efficacy Study Design
This protocol describes a subcutaneous xenograft model using a human HCC cell line with known activation of the YAP/TEAD signaling pathway.
Experimental Protocol: Subcutaneous HCC Xenograft Model
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD/SCID mice
-
Age: 6-8 weeks
-
Sex: Female
-
Supplier: Reputable commercial vendor
-
Acclimatization: Minimum of 7 days upon arrival
2. Cell Line:
-
Cell Line: Huh7 or other suitable human HCC cell line with high YAP expression and TEAD-dependent transcription.
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Cells should be harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
3. Tumor Implantation:
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
4. Study Groups and Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control: Administer the vehicle solution used to dissolve this compound.
-
Group 2: this compound (Low Dose): Administer a predetermined low dose of the compound.
-
Group 3: this compound (High Dose): Administer a predetermined high dose of the compound.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage, depending on the compound's properties.
-
Dosing Schedule: Daily or as determined by preliminary pharmacokinetic and tolerability studies.
-
Treatment Duration: 21-28 days or until tumors in the control group reach the predetermined endpoint.
5. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor for any signs of distress or toxicity daily.
-
Study Endpoint: Euthanize mice when tumors reach a volume of 1500-2000 mm³, or if there is more than 20% body weight loss or other signs of significant toxicity.
-
Tissue Collection: At the end of the study, collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic and Toxicity Assessment
Prior to the efficacy study, a pilot study to evaluate the pharmacokinetics (PK) and maximum tolerated dose (MTD) of this compound is essential.
Experimental Protocol: Pilot PK and MTD Study
1. Animal Model:
-
Use the same mouse strain as for the efficacy study.
2. Study Design:
-
Single-Dose PK: Administer a single dose of this compound to a small group of mice. Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to determine key PK parameters.
-
Dose Escalation for MTD: Administer escalating doses of this compound to different cohorts of mice for a set duration (e.g., 7-14 days). Monitor for signs of toxicity and body weight loss to determine the MTD.
Data Presentation
Quantitative data from the proposed studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | ||||
| This compound (Low Dose) | 10 | ||||
| This compound (High Dose) | 10 |
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Unit | Value |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng*h/mL | |
| Half-life (t1/2) | h | |
| Clearance (CL) | mL/h/kg | |
| Volume of Distribution (Vd) | L/kg |
Visualizations
Signaling Pathway Diagram
Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TEAD complex.
Experimental Workflow Diagram
Caption: Workflow for the proposed in vivo efficacy study of this compound in an HCC xenograft model.
References
- 1. Frontiers | Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical Models of Hepatocellular Carcinoma: Current Utility, Limitations, and Challenges [mdpi.com]
- 5. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Plasmon Resonance (SPR) for Characterizing Small Molecule-Protein Interactions
Focus: Analysis of Demethyl-NSC682769 and its Parent Compound NSC682769
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Surface Plasmon Resonance (SPR) to characterize the binding of small molecules to their protein targets. While specific SPR data for this compound is not publicly available, this document leverages data from its parent compound, NSC682769, to illustrate the experimental principles and protocols. This compound has been identified as a ligand for a PROTAC targeting the Yes-Associated Protein (YAP), a key component of the Hippo signaling pathway.[1][2] The parent compound, NSC682769, has been shown to bind directly to YAP.[3]
Introduction to SPR for Small Molecule-Protein Interaction Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[4][5][6] It has become a gold standard in drug discovery for studying a wide range of interactions, including those between proteins and small molecules.[6] The technique works by detecting changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[6][7][8] This allows for the determination of key kinetic and affinity parameters, such as association rate constants (k_a), dissociation rate constants (k_d), and the equilibrium dissociation constant (K_D).
For small molecule interaction analysis, the protein of interest is typically immobilized on the sensor surface (the ligand), and the small molecule (the analyte) is flowed over the surface.[4][5][9]
Quantitative Data Summary
While specific SPR data for this compound is not available in the public domain, the binding of its parent compound, NSC682769, to its target protein YAP has been characterized. This data is presented below as a reference.
Table 1: Binding Kinetics and Affinity of NSC682769 for YAP
| Analyte | Ligand | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Source |
| NSC682769 | YAP | Not Reported | Not Reported | 738 | [3] |
Experimental Protocols
This section outlines a general protocol for analyzing the binding of a small molecule like this compound to a protein target (e.g., YAP) using SPR.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (for amine coupling) is a common choice.
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl).
-
Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values for pH scouting).
-
-
Running Buffer: A buffer that mimics physiological conditions and minimizes non-specific binding (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Analyte (Small Molecule): this compound dissolved in running buffer with a small percentage of DMSO (e.g., 1-5%) to ensure solubility. A dilution series should be prepared.
-
Ligand (Protein): Purified target protein (e.g., YAP) at a suitable concentration (e.g., 20-50 µg/mL) in an appropriate buffer for immobilization.
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., a low pH glycine (B1666218) solution or a high salt concentration buffer).
Experimental Workflow
The following diagram illustrates the typical workflow for an SPR experiment.
Caption: A typical workflow for an SPR experiment.
Step-by-Step Protocol
-
System Priming and Sensor Chip Equilibration:
-
Prime the instrument with running buffer to remove any air bubbles and ensure a stable baseline.
-
Equilibrate the sensor chip surface with running buffer.
-
-
Ligand Immobilization (Amine Coupling):
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified protein (e.g., YAP) over the activated surface. The protein will covalently bind to the surface via its primary amine groups. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein injection to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the small molecule (this compound) in running buffer over both the ligand and reference flow cells. It is recommended to use at least six different concentrations to obtain robust kinetic data.[6]
-
Each injection cycle consists of:
-
Association Phase: The small molecule is injected at a constant flow rate, and the binding to the immobilized protein is monitored in real-time.
-
Dissociation Phase: The injection of the small molecule is stopped, and running buffer is flowed over the surface. The dissociation of the small molecule from the protein is monitored.
-
-
Include buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and the buffer blank injections.
-
The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (k_a and k_d).
-
The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a.
-
Signaling Pathway Context: The Hippo-YAP Pathway
NSC682769 has been identified as an inhibitor of the YAP-TEAD interaction.[3][10] The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. YAP is a key transcriptional co-activator in this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell growth. Dysregulation of this pathway is implicated in various cancers.
The diagram below illustrates the simplified Hippo-YAP signaling pathway and the inhibitory role of compounds like NSC682769.
Caption: The Hippo-YAP signaling pathway and inhibition by NSC682769.
Conclusion
SPR is an indispensable tool for the characterization of small molecule-protein interactions in drug discovery. By providing real-time kinetic and affinity data, it enables the detailed analysis of binding events, which is crucial for lead optimization and understanding the mechanism of action. The protocols and data presented here, using the NSC682769-YAP interaction as a case study, provide a framework for investigating the binding of this compound and other small molecules to their protein targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the YAP-TEAD Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
The YAP-TEAD luciferase reporter assay is a robust and widely used method to investigate the activity of the Hippo signaling pathway by measuring the transcriptional co-activation function of Yes-associated protein (YAP) and its paralog TAZ with the TEAD family of transcription factors.[1][2] Dysregulation of the Hippo pathway is implicated in various cancers, making the YAP-TEAD interaction a critical target for therapeutic development.[1][3] This document provides a detailed protocol for performing a dual-luciferase reporter assay to screen for modulators of YAP-TEAD activity.
The Hippo-YAP/TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[1] When the pathway is active ("Hippo ON"), a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.[4][5] Phosphorylated YAP/TAZ is sequestered in the cytoplasm and targeted for degradation.[3][5][6] Conversely, when the Hippo pathway is inactive ("Hippo OFF"), unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of target genes that promote cell proliferation and inhibit apoptosis.[1][3][5][6]
Experimental Protocol
This protocol outlines a dual-luciferase reporter assay using transient transfection in a 96-well plate format. It is designed to screen for compounds that inhibit or activate the YAP-TEAD interaction.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Cell Line (e.g., HEK293T, MCF7) | ATCC | Host cells for transfection and assay. |
| Growth Medium (e.g., DMEM, MEM) | Gibco, BPS Bioscience | Cell culture and maintenance.[3] |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for growth medium. |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination. |
| TEAD Reporter Plasmid | Addgene, Promega | Firefly luciferase gene under the control of TEAD-responsive elements. |
| Normalization Control Plasmid | Promega | Constitutively expresses a second reporter (e.g., Renilla luciferase). |
| Transfection Reagent | Mirus, Thermo Fisher | To deliver plasmid DNA into cells. |
| 96-well white, clear-bottom plates | Corning, Greiner | For cell culture and luminescence measurement.[7][8] |
| Test Compounds and Controls | Various | To screen for modulators of YAP-TEAD activity. |
| Dual-Luciferase® Reporter Assay System | Promega | Reagents for sequential measurement of Firefly and Renilla luciferase. |
| Luminometer | Various | Instrument to measure light output. |
Experimental Workflow
The overall workflow of the assay is depicted below, from cell seeding to the final data analysis.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture cells in appropriate growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsinize and count the cells.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight. A confluency of 70-80% is often optimal for transfection.[9]
Day 2: Transfection
-
Prepare the transfection mix. For each well, dilute the plasmids and transfection reagent in serum-free medium according to the manufacturer's protocol. A common ratio is 100 ng of TEAD reporter plasmid and 10 ng of Renilla normalization plasmid per well.
-
Incubate the DNA-transfection reagent complex at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to each well.
-
Gently swirl the plate to ensure even distribution.
-
Return the plate to the incubator and incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of your test compounds in the appropriate growth medium. Include positive and negative controls (e.g., a known inhibitor/activator and a vehicle control like DMSO, respectively).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
Incubate for an additional 18-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (Signal 1) using a luminometer.
-
Add the Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity (Signal 2).
Data Presentation and Analysis
Proper normalization is crucial to account for variability in transfection efficiency and cell number.[10][11][12]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density (96-well) | 10,000 - 20,000 cells/well | Optimize for cell line to achieve 70-80% confluency at transfection.[9] |
| TEAD Reporter Plasmid DNA | 50 - 100 ng/well | The amount may need optimization depending on promoter strength. |
| Normalization Plasmid DNA | 5 - 10 ng/well | A 10:1 to 20:1 ratio of experimental to control reporter is common.[11] |
| Transfection Reagent Volume | Per manufacturer's instructions | Typically a 1:2 or 1:3 DNA to reagent ratio. |
| Compound Incubation Time | 18 - 24 hours | Can be varied depending on the expected mechanism of action of the test compounds. |
| Lysis Buffer Volume | 20 µL/well | Ensure complete cell coverage. |
| Luciferase Reagent Volume | Per manufacturer's instructions | Typically 50-100 µL/well. Use of an injector-equipped luminometer can reduce variability.[13] |
Data Analysis Steps
-
Calculate Relative Luciferase Units (RLU): For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal.[11]
-
RLU = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Average Replicates: Calculate the average RLU for each treatment condition (including controls).
-
Calculate Fold Change: Express the data as a fold change relative to the vehicle control to compare activity across different conditions.[11]
-
Fold Change = (Average RLU of Treated Sample) / (Average RLU of Vehicle Control)
-
-
Statistical Analysis: Use appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the observed differences between experimental groups.[11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low transfection efficiency; poor plasmid quality; inactive reagents; weak promoter. | Optimize the DNA:transfection reagent ratio; use high-quality, endotoxin-free plasmid DNA; check reagent expiration dates; consider using a stronger promoter for the reporter construct if possible.[8][13] |
| High Background Signal | Contamination; intrinsic luminescence of test compounds. | Use sterile technique and fresh reagents; test compounds for auto-luminescence in a cell-free assay. Use opaque-walled plates to reduce well-to-well crosstalk.[8][9][13] |
| High Variability | Pipetting errors; inconsistent cell seeding; edge effects on the plate. | Use a multichannel pipette and prepare master mixes to reduce pipetting errors; ensure a homogenous cell suspension when seeding; avoid using the outer wells of the plate or fill them with PBS to minimize edge effects.[8][13] |
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. YAP/TAZ upstream signals and downstream responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Designing a Bioluminescent Reporter Assay: Normalization [promega.jp]
- 13. goldbio.com [goldbio.com]
Application Notes and Protocols for Cell Viability Assays with Demethyl-NSC682769
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of Demethyl-NSC682769 on cell viability. This compound is an analog of NSC682769, a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD) within the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making inhibitors like NSC682769 and its analogs promising therapeutic agents.
The following sections detail the mechanism of action, provide experimental protocols for cell viability assays, present quantitative data on the effects of the parent compound NSC682769 on different cancer cell lines, and include diagrams to visualize the signaling pathway and experimental workflow.
Mechanism of Action
This compound, similar to its parent compound NSC682769, is understood to function by disrupting the protein-protein interaction between YAP and TEAD. In a healthy state, the Hippo signaling pathway controls organ size and tissue homeostasis by phosphorylating and promoting the cytoplasmic sequestration of YAP.[1][2] When the pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the constitutive nuclear localization and activity of YAP.[3][4] NSC682769 directly binds to YAP, preventing its association with TEAD and thereby inhibiting the transcription of oncogenic target genes.[5] This leads to a reduction in cancer cell proliferation and viability.[3][5]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the parent compound NSC682769 in various cancer cell lines. This data provides an expected range of effective concentrations for its analog, this compound.
| Cell Line | Cancer Type | Assay Duration | IC50 (NSC682769) | Reference |
| NCI-H226 | Non-Small Cell Lung Cancer | 4 days | ~5 µM | [5] |
| Huh7 | Hepatocellular Carcinoma | 4 days | ~7.5 µM | [5] |
| LN229 | Glioblastoma | 18 hours | 11.8 nM (YAP expression) | [3] |
| GBM39 | Glioblastoma (patient-derived) | 18 hours | 5.1 nM (YAP expression) | [3] |
Signaling Pathway Diagram
The diagram below illustrates the Hippo signaling pathway and the point of intervention for NSC682769 and its analogs.
References
- 1. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Yap methylation‐induced FGL1 expression suppresses anti‐tumor immunity and promotes tumor progression in KRAS‐driven lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunoprecipitation of YAP with NSC682769 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Yes-associated protein (YAP) from cell lysates following treatment with NSC682769, a small molecule inhibitor that disrupts the interaction between YAP and TEA domain (TEAD) transcription factors.[1][2] This procedure is essential for studying the effects of NSC682769 on YAP's protein-protein interactions and its subcellular localization.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][4] Yes-associated protein (YAP) is a key downstream transcriptional co-activator of this pathway.[5] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[6][7] Dysregulation of the Hippo pathway and subsequent activation of YAP are implicated in the development and progression of various cancers.[3][8]
NSC682769 is a novel benzazepine compound that has been identified as an inhibitor of the YAP-TEAD interaction.[2] It directly binds to YAP, thereby preventing its association with TEAD and inhibiting its transcriptional activity.[1][2][9] This inhibitory action makes NSC682769 a valuable tool for studying YAP function and a potential therapeutic agent for cancers driven by YAP activation.[2][10]
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. Following IP, the isolated protein and its binding partners can be analyzed by various methods, including Western blotting, to investigate protein-protein interactions and the effects of specific treatments.
Quantitative Data Summary
The following table summarizes the quantitative data related to the interaction of NSC682769 with YAP.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 738 nM | In vitro | [1][9] |
| IC50 for YAP Inhibition | 11.8 nM | LN229 (Glioblastoma) | [11] |
| IC50 for YAP Inhibition | 5.1 nM | GBM39 (Glioblastoma) | [11] |
Signaling Pathway
The Hippo signaling pathway controls cell growth by regulating the phosphorylation and subcellular localization of YAP. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP, resulting in its cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and acts as a transcriptional co-activator with TEAD.
Caption: The Hippo Signaling Pathway and the inhibitory action of NSC682769.
Experimental Workflow
The following diagram outlines the major steps for the immunoprecipitation of YAP following NSC682769 treatment.
Caption: Workflow for YAP Immunoprecipitation after NSC682769 treatment.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a sufficient number of cells (e.g., glioblastoma cell lines like LN229 or patient-derived GBM39) to achieve 70-80% confluency on the day of the experiment. The exact number will depend on the size of the culture dish.
-
Treatment:
-
Prepare a stock solution of NSC682769 in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 50 nM).[1]
-
As a negative control, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing NSC682769 or the DMSO vehicle.
-
Incubate the cells for the desired treatment time (e.g., 6-18 hours).[1][11]
-
Cell Lysis
-
Preparation: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to each dish.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Immunoprecipitation
-
Pre-clearing (Optional but Recommended):
-
To an appropriate amount of protein lysate (e.g., 500 µg - 1 mg), add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) or magnetic beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and carefully transfer the pre-cleared supernatant to a new tube.
-
-
Antibody Incubation:
-
Add a primary antibody specific for YAP to the pre-cleared lysate. The optimal amount of antibody should be determined empirically, but a typical starting point is 1-5 µg per mg of protein lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-protein complex.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a designated wash buffer). For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads. This step is crucial for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins from the beads by adding 30-50 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and the supernatant now contains the eluted proteins ready for analysis.
-
Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP (to confirm successful immunoprecipitation) and TEAD (to assess the co-immunoprecipitation and the effect of NSC682769 on the YAP-TEAD interaction) overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
By following these protocols, researchers can effectively immunoprecipitate YAP after NSC682769 treatment and analyze the subsequent effects on its interaction with other proteins, providing valuable insights into the mechanism of action of this inhibitor and the regulation of the Hippo-YAP signaling pathway.
References
- 1. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 2. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Hippo and YAP/TAZ Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Hippo Pathway Effector YAP Regulates Motility, Invasion, and Castration-Resistant Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Demethyl-NSC682769 in YAP-Dependent Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The Yes-associated protein (YAP) is a key downstream effector of this pathway, acting as a transcriptional co-activator. In many cancers, YAP is overexpressed and translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation, and inhibit apoptosis. The YAP-TEAD interaction is therefore a prime target for therapeutic intervention in these YAP-dependent cancers.
NSC682769 is a small molecule inhibitor that directly binds to YAP, disrupting its interaction with TEAD transcription factors.[1][2][3][4] This disruption leads to the suppression of YAP-TEAD transcriptional activity, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][3]
Demethyl-NSC682769 is a close structural analog and serves as an essential negative control for experiments involving NSC682769. As a target protein ligand activity control, this compound is predicted to have significantly reduced or no binding affinity for YAP, and consequently, a diminished ability to inhibit the YAP-TEAD interaction. Its use is crucial for demonstrating that the observed biological effects of NSC682769 are specifically due to its engagement with the intended target.
These application notes provide detailed protocols for utilizing this compound alongside its active counterpart, NSC682769, to investigate YAP-dependent cancers.
Mechanism of Action of NSC682769
NSC682769 functions by directly binding to the YAP protein. This binding event sterically hinders the association of YAP with all four TEAD family members (TEAD1-4).[2][4] The loss of this interaction prevents the recruitment of the transcriptional machinery to the promoters of YAP-TEAD target genes, such as CTGF and CYR61, leading to a downregulation of their expression.[5] This ultimately results in the inhibition of cancer cell proliferation, migration, and invasion, and can induce apoptosis.[1][3] Furthermore, treatment with NSC682769 has been shown to cause a reduction in nuclear YAP levels and a corresponding accumulation of YAP in the cytoplasm.[2]
References
- 1. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Demethyl-NSC682769 solubility in cell culture media
This guide provides troubleshooting and frequently asked questions regarding the solubility and handling of Demethyl-NSC682769 for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a target protein ligand, specifically for Yes-associated protein (YAP).[1][2] YAP is a key transcriptional co-activator and a major downstream effector of the Hippo signaling pathway, which is crucial for regulating tissue growth and cell proliferation.[3][4]
In many cancers, the Hippo pathway is inactive, leading to the accumulation of YAP in the nucleus.[3][4] There, YAP binds to TEA domain family member (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and survival.[1][3]
This compound directly binds to YAP, disrupting its critical interaction with TEAD, thereby inhibiting its oncogenic signaling.[1][2] It is frequently used as a component (the "warhead") in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] These PROTACs link this compound to a ligand for an E3 ubiquitin ligase, which flags the YAP protein for degradation by the proteasome.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[8] For most applications, high-concentration stock solutions of 5 mM, 10 mM, or 20 mM can be prepared in DMSO.[8] While other organic solvents like ethanol (B145695) or DMF might be viable, DMSO is the most commonly used and validated solvent for this compound.[8][9]
Q3: How should I prepare a stock solution of this compound?
Please refer to the detailed "Protocol for Preparation of Stock and Working Solutions" section below for a step-by-step guide. The general workflow involves carefully dissolving the powdered compound in high-purity DMSO to a desired high concentration (e.g., 10 mM) and then storing it in aliquots.
Q4: I am observing precipitation when I dilute my DMSO stock solution into the cell culture medium. What can I do?
This is a common issue when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous solution like cell culture media. This precipitation indicates that the compound's solubility limit in the final medium has been exceeded.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) as high concentrations can be toxic to cells and can also affect compound solubility.
-
Lower the Final Compound Concentration: The compound may not be soluble at the intended final concentration in the aqueous medium. A recent study noted solubility limitations that prevented testing concentrations higher than what was required to achieve 95% cell growth inhibition.[1] Try performing a dose-response curve starting from a much lower concentration.
-
Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help improve solubility.
-
Increase Dilution Volume: Dilute the stock solution in a larger volume of medium before adding it to the cells. Mix by gentle inversion or swirling immediately after adding the stock solution to ensure rapid and even dispersion. Avoid vigorous vortexing, which can cause shearing forces that damage media components.
-
Sonication (Use with Caution): Briefly sonicating the diluted solution might help redissolve small amounts of precipitate. However, this should be done carefully as it can degrade media components.
Data & Protocols
Physicochemical & Solubility Data
The following tables summarize the key properties and storage conditions for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₀N₂O₃ |
| Molecular Weight | 408.45 g/mol [8] |
Table 2: Solubility Profile
| Solvent | Recommendation | Notes |
| In Vitro | ||
| DMSO | Recommended [8] | Can be used to prepare stock solutions (e.g., 5-20 mM).[8] |
| H₂O, Ethanol, DMF | Possible Alternatives | Test with a small amount first to avoid sample loss.[8] |
| In Vivo | ||
| DMSO/Tween 80/Saline | Formulation Option | e.g., 10% DMSO, 5% Tween 80, 85% Saline.[8] |
| DMSO/PEG300/Tween 80/Saline | Formulation Option | e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[8] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[8] |
| 4°C | 2 years[8] | |
| In DMSO | -80°C | 6 months[8] |
| -20°C | 1 month[8] | |
| To maintain stability, avoid repeated freeze-thaw cycles of the stock solution.[8] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution for cell culture experiments.
Materials:
-
This compound powder (MW: 408.45 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
Vortex mixer and/or sonicator
-
Sterile, pre-warmed cell culture medium
Procedure:
Part A: Preparing a 10 mM Stock Solution
-
Calculation: To prepare a 10 mM solution, you need 4.0845 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 408.45 g/mol * 1000 mg/g = 4.0845 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder. For example, weigh 4.08 mg of the compound.
-
Dissolving: Add the corresponding volume of DMSO. For 4.08 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. Store immediately at -80°C for long-term stability.[8]
Part B: Preparing a Working Solution for Cell Treatment
-
Thawing: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Example for 10 µM final concentration in 10 mL media:
-
Perform a serial dilution. First, make an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of media to get a 10 µM solution.
-
Alternatively, for direct addition, add 10 µL of the 10 mM stock to 10 mL of medium. Note: This results in a 0.1% DMSO concentration.
-
-
-
Mixing: Immediately after adding the compound to the medium, mix gently by swirling or inverting the tube to ensure it is evenly dispersed and to prevent precipitation.
-
Cell Treatment: Add the final working solution to your cells as required by your experimental design. Prepare a vehicle control using the same final concentration of DMSO.
Visual Guides
Signaling Pathway and Mechanism of Action
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 9. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Demethyl-NSC682769
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Demethyl-NSC682769 in DMSO. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: While specific stability data for this compound in DMSO is not extensively published, general best practices for storing compounds in DMSO should be followed. One supplier provides the following general recommendations for storing the compound in a solvent.[1]
Q2: How long can I store this compound in DMSO?
A2: The long-term stability of this compound in DMSO at various temperatures has not been specifically documented in publicly available literature. However, based on general guidelines for compounds dissolved in solvents, the following storage durations are suggested[1]:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
For optimal results, it is always recommended to use freshly prepared solutions.[2] The stability of any compound in solution is dependent on its specific chemical characteristics.[2]
Q3: I am observing inconsistent results with my this compound stock solution. What could be the cause?
A3: Inconsistent results can arise from compound degradation. Several factors can influence the stability of compounds in DMSO:
-
Water Absorption by DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can lead to hydrolysis of the compound.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade sensitive compounds.[3] However, some studies have shown no significant loss for many compounds after multiple cycles.[3][4]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation. To mitigate this, you can bubble your DMSO stock solution with an inert gas like nitrogen or argon.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. It is advisable to store solutions in amber vials or protect them from light.
Troubleshooting Steps:
-
Prepare Fresh Solutions: If you suspect degradation, the most reliable solution is to prepare a fresh stock solution from the powdered compound.[2]
-
Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into single-use volumes.
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO.
-
Proper Storage: Store aliquots at -80°C for longer-term storage.
Q4: Are there any visible signs of this compound degradation in my DMSO stock?
A4: Visual inspection may not always reveal degradation. A clear solution does not guarantee compound integrity. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation peaks and a decrease in the parent compound peak.
Data Summary
Table 1: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Recommended Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
| 4°C | 2 years (as powder)[1] |
| -20°C | 3 years (as powder)[1] |
Note: This information is based on general recommendations for the compound in a solvent and as a powder, not specifically in DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
-
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
-
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Immediately analyze an aliquot of the fresh solution (T=0) by HPLC to obtain the initial purity profile.
-
Store aliquots of the stock solution at various temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
Compare the chromatograms from each time point to the T=0 sample. Look for a decrease in the area of the main peak (this compound) and the appearance of new peaks (degradation products).
-
Calculate the percentage of the remaining compound at each time point to quantify stability.
-
Visualizations
Caption: Experimental workflow for stability assessment.
This compound is a ligand used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) that target the YAP protein for degradation.[5][6] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The mechanism of action for a PROTAC synthesized using this compound would involve the recruitment of an E3 ligase to the YAP protein.
Caption: PROTAC-mediated YAP degradation pathway.
References
- 1. This compound | Ligands for Target Protein for PROTAC | | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of PROTAC YAP degrader-1
This guide provides troubleshooting advice and frequently asked questions for researchers using PROTAC YAP degrader-1. If you are experiencing low degradation efficacy, this resource offers structured guidance to identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any degradation of YAP protein after treating my cells with PROTAC YAP degrader-1. What are the potential causes?
A1: A complete lack of degradation is often multifactorial. The primary reasons can be categorized into issues with the compound itself, the experimental setup, or the biological system. A logical troubleshooting workflow should be followed to diagnose the problem.
First, verify the integrity and concentration of your PROTAC stock solution. Then, assess the basic components of the PROTAC mechanism within your cell line: is the target protein (YAP) expressed? Is the recruited E3 ligase present and active? Finally, investigate the formation of the key ternary complex (YAP-PROTAC-E3 Ligase).
Troubleshooting Workflow: No YAP Degradation
Caption: Troubleshooting workflow for no YAP degradation.
Q2: I am seeing only low-to-moderate YAP degradation. How can I optimize the experiment to improve efficacy?
A2: Suboptimal degradation is a common challenge. Optimization of experimental parameters is key. The "hook effect," where excessively high concentrations of the PROTAC can inhibit ternary complex formation and reduce efficacy, is a frequent cause. A full dose-response curve and a time-course experiment are essential to determine the optimal concentration (DC50) and duration of treatment.
Key Optimization Parameters:
| Parameter | Recommended Range | Rationale |
| Concentration | 0.1 nM - 10 µM | To identify the optimal concentration (DC50) and observe the potential "hook effect" at higher concentrations. |
| Incubation Time | 2 - 48 hours | YAP protein has a reported half-life of several hours; sufficient time is needed to observe degradation. A time-course study will reveal the optimal endpoint. |
| Cell Density | 50-80% Confluency | High cell density can sometimes limit PROTAC accessibility and affect results. Consistency is crucial. |
If optimization of these parameters does not improve efficacy, consider issues like low E3 ligase expression or rapid synthesis of the YAP protein, which may require alternative approaches like co-treatment with transcription inhibitors (e.g., actinomycin (B1170597) D) to unmask degradation.
Q3: How can I confirm that the degradation is mediated by the proteasome and requires the specific E3 ligase?
A3: To validate the mechanism of action, you must perform control experiments. Co-treatment with inhibitors of the ubiquitin-proteasome system should rescue the degradation of YAP. Additionally, knocking down the specific E3 ligase recruited by your PROTAC should abolish its activity.
Experimental Controls for Mechanism of Action:
| Experiment | Treatment Group | Expected Outcome for YAP Levels |
| Proteasome Inhibition | PROTAC YAP Degrader-1 + MG132 (Proteasome Inhibitor) | Degradation is rescued (YAP levels restored) |
| E3 Ligase Inhibition | PROTAC YAP Degrader-1 + MLN4924 (Neddylation Inhibitor for CRLs) | Degradation is rescued (if a Cullin-RING ligase is used) |
| E3 Ligase Knockdown | PROTAC YAP Degrader-1 in E3 Ligase KD cells | Degradation is abolished compared to control cells |
| Negative Control | Inactive Epimer/Stereoisomer of the PROTAC | No degradation is observed |
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of YAP protein.
Key Experimental Protocols
Protocol 1: Western Blot for YAP Degradation
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Cell Seeding: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
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Treatment: Treat cells with a serial dilution of PROTAC YAP degrader-1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Include control wells with a proteasome inhibitor (e.g., 10 µM MG132) for mechanism validation. Incubate for the desired time (e.g., 16 hours).
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Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against YAP (e.g., 1:1000 dilution) overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize results.
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Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour. Detect signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensity using software like ImageJ. Normalize YAP band intensity to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
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Cell Treatment: Treat cells with the optimal concentration of PROTAC YAP degrader-1 or vehicle control for a short duration (e.g., 2-4 hours) to capture the ternary complex before degradation occurs.
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Lysis: Lyse cells in a non-denaturing IP lysis buffer.
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Pre-clearing: Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., VHL or CRBN) or YAP overnight at 4°C.
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Capture: Add Protein A/G beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.
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Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluate by Western Blot using antibodies against YAP and the E3 ligase to confirm their co-precipitation.
YAP Signaling Pathway Context
Caption: Simplified Hippo-YAP signaling pathway and PROTAC intervention.
Technical Support Center: Optimizing Demethyl-NSC682769 and NSC682769 Concentration for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Demethyl-NSC682769 and its parent compound, NSC682769, in cancer cell experiments. Our goal is to help you overcome common challenges and optimize your experimental design for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSC682769 and its derivatives like this compound?
NSC682769 is a small molecule inhibitor that targets the YAP-TEAD protein-protein interaction.[1] Yes-associated protein (YAP) is a transcriptional co-activator that, when translocated to the nucleus, binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and apoptosis inhibition.[1] By binding directly to YAP, NSC682769 prevents its association with TEAD, thereby inhibiting the transcription of downstream target genes such as CTGF and CYR61.[1][2][3][4] This disruption of the YAP-TEAD signaling pathway ultimately leads to decreased cancer cell proliferation, migration, and invasion, and can induce apoptosis.[5]
Information regarding the specific biological activity of this compound is limited; it is primarily described as a ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading YAP.
Q2: What is a good starting concentration for NSC682769 in my cancer cell line?
The optimal concentration of NSC682769 is highly dependent on the specific cancer cell line being investigated. Based on published data, a good starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range. For instance, in glioblastoma cell lines LN229 and GBM39, the IC50 values for YAP inhibition were reported to be 11.8 nM and 5.1 nM, respectively.[1][5] However, for antiproliferative effects in other cell lines like NCI-H226, the IC50 was found to be higher.[6]
We recommend performing a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 10-50 µM) to determine the optimal working concentration for your specific cell line and experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis).
Q3: How should I prepare and store NSC682769 stock solutions?
NSC682769 is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. To prevent precipitation, it's advisable to add the stock solution to the medium and mix immediately.
Q4: I am observing inconsistent or no effect with NSC682769. What could be the issue?
Several factors can contribute to inconsistent results:
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Compound Solubility: As a hydrophobic small molecule, NSC682769 may precipitate in aqueous culture media, especially at higher concentrations. This reduces the effective concentration and can lead to variability.
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Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to YAP-TEAD inhibition. The dependency of your chosen cell line on this pathway will dictate its response to NSC682769.
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Experimental Duration: The effects of inhibiting the YAP-TEAD pathway may take time to manifest. Ensure your incubation times are sufficient to observe changes in your endpoint of interest (e.g., 48-96 hours for cell viability assays).
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Compound Stability: Ensure your stock solution is stored correctly and has not degraded.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the compound in cell culture medium. | - Low aqueous solubility of NSC682769.- High final concentration of DMSO. | - Perform a serial dilution of the DMSO stock in pre-warmed culture medium.- Ensure the final DMSO concentration in the culture is non-toxic and as low as possible (typically <0.5%).- Visually inspect the medium for any signs of precipitation after adding the compound. |
| High variability in results between experiments. | - Inconsistent cell seeding density.- Variation in compound concentration due to pipetting errors or precipitation.- Differences in incubation times. | - Standardize cell seeding protocols and ensure even cell distribution in plates.- Prepare fresh working solutions for each experiment from a reliable stock.- Use calibrated pipettes and ensure thorough mixing.- Strictly adhere to consistent incubation times. |
| No significant effect on cell viability or proliferation. | - The chosen cell line may not be dependent on the YAP-TEAD pathway.- Insufficient concentration of NSC682769.- Short incubation time. | - Confirm the expression and nuclear localization of YAP in your cell line via Western blot or immunofluorescence.- Perform a wider dose-response experiment, potentially up to 50 µM.- Increase the duration of the experiment (e.g., up to 72 or 96 hours).- Verify the activity of your compound by testing it on a sensitive positive control cell line (e.g., GBM39). |
| Observed toxicity in control cells treated with vehicle (DMSO). | - DMSO concentration is too high. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, but should be determined empirically).- Include a vehicle control group that matches the highest concentration of DMSO used in the treated groups. |
Data Presentation
Table 1: Reported IC50 Values of NSC682769 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| LN229 | Glioblastoma | 11.8 nM | YAP Expression (ELISA) | [1][5] |
| GBM39 | Glioblastoma | 5.1 nM | YAP Expression (ELISA) | [1][5] |
| NCI-H226 | Lung Cancer | ~5 µM | Cell Viability (CCK8) | [6] |
| Huh7 | Liver Cancer | >20 µM | Cell Viability (CCK8) | [6] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CCK8)
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of NSC682769 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only (DMSO) control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
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Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
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For CCK8: Add CCK8 solution to each well and incubate for 1-4 hours.
-
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for YAP-TEAD Pathway Proteins
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Cell Lysis: After treating cells with the desired concentrations of NSC682769 for a specific time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against YAP, TEAD, and downstream targets like CTGF and CYR61 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Seed cells and treat them with NSC682769 at various concentrations for a predetermined time (e.g., 24 or 48 hours).
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: Simplified YAP-TEAD signaling pathway and the inhibitory action of NSC682769.
Caption: General experimental workflow for evaluating the effects of NSC682769.
Caption: Troubleshooting workflow for unexpected results with NSC682769.
References
- 1. researchgate.net [researchgate.net]
- 2. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. richardbeliveau.org [richardbeliveau.org]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Potential off-target effects of NSC682769
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving NSC682769. The content is structured to address potential issues and frequently asked questions regarding the compound's mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSC682769?
A1: NSC682769 is a small molecule inhibitor whose primary on-target effect is the disruption of the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1] By directly binding to YAP, NSC682769 prevents the formation of the YAP-TEAD transcriptional complex, which is a key downstream effector of the Hippo signaling pathway. This inhibition leads to the downregulation of oncogenic target genes.
Q2: Is there any quantitative data on the binding affinity and cellular potency of NSC682769?
A2: Yes, biophysical and cell-based assays have been used to quantify the interaction of NSC682769 with YAP and its effect on YAP-TEAD signaling. The available data is summarized in the table below.
Q3: Has a comprehensive off-target profile for NSC682769 been published?
A3: Currently, a comprehensive public screening of NSC682769 against a broad panel of kinases (kinome scan) or other safety-related targets (e.g., GPCRs, ion channels, enzymes) has not been identified in the public literature. While off-target effects are a common consideration for small molecule inhibitors, specific unintended targets for NSC682769 have not been detailed.[2][3][4] Researchers should assume the possibility of off-target activities and incorporate appropriate control experiments.
Q4: What are the general concerns about off-target effects with inhibitors of the Hippo pathway?
A4: Inhibitors targeting the Hippo pathway, such as verteporfin, have been noted to have off-target effects independent of YAP.[1] These can lead to complex cellular responses not directly related to the intended mechanism of action. Therefore, it is crucial to validate that the observed phenotype in an experiment is a direct result of YAP-TEAD inhibition.
Q5: How can I assess the potential off-target effects of NSC682769 in my experimental system?
A5: To assess off-target effects, it is recommended to perform a combination of in vitro and in-cell assays. A standard approach is to screen the compound against a commercial safety panel, such as those offered by Eurofins Discovery or Reaction Biology, which include a wide range of kinases, receptors, and enzymes.[5][6] In your cellular model, using a rescue experiment (e.g., overexpressing a downstream effector) or comparing the effects with siRNA/shRNA knockdown of YAP or TEAD can help confirm that the observed effects are on-target.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for NSC682769's on-target activity.
| Parameter | Value | Cell Line / System | Description |
| Binding Affinity (KD) | 738 nM | In vitro (Surface Plasmon Resonance) | Dissociation constant for the direct binding of NSC682769 to immobilized YAP protein. |
| IC50 (YAP Inhibition) | 5.1 nM | GBM39 (Glioblastoma) | Concentration of NSC682769 that inhibits 50% of total YAP expression as measured by ELISA.[7] |
| IC50 (YAP Inhibition) | 11.8 nM | LN229 (Glioblastoma) | Concentration of NSC682769 that inhibits 50% of total YAP expression as measured by ELISA.[7] |
Visualizations
On-Target Signaling Pathway
The diagram below illustrates the intended mechanism of action of NSC682769 within the Hippo signaling pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds with TEAD to promote the transcription of genes involved in cell proliferation and survival. NSC682769 inhibits this process by binding directly to YAP.
Caption: On-target mechanism of NSC682769 in the Hippo signaling pathway.
Experimental Workflow: Confirming On-Target Activity
This workflow outlines the key steps to verify that the cellular effects of NSC682769 are due to the inhibition of the YAP-TEAD interaction.
Caption: Workflow for validating the on-target effects of NSC682769.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
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Potential Cause: Compound stability and solubility.
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Troubleshooting Step: Ensure NSC682769 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. Prepare fresh dilutions for each experiment. Test the stability of the compound in your specific media over the time course of the experiment.
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Potential Cause: Cell density and passage number. The activity of the Hippo pathway is sensitive to cell confluence.
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Troubleshooting Step: Standardize cell seeding density and perform experiments on cells within a consistent and low passage number range. Always note the confluency of your cells when treating with the compound.
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Issue 2: No or low signal in a TEAD-luciferase reporter assay after NSC682769 treatment.
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Potential Cause: Low basal YAP-TEAD activity in the chosen cell line.
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Troubleshooting Step: Confirm that your cell line has active YAP-TEAD signaling at baseline. This can be done by comparing to a positive control (e.g., cells with NF2 mutation or LATS1/2 knockout) or by measuring the mRNA levels of known YAP-TEAD target genes like CTGF and CYR61.
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Potential Cause: Inefficient transfection of the reporter plasmid.
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Troubleshooting Step: Optimize transfection efficiency using a positive control plasmid (e.g., a constitutively active reporter). Use a co-transfected plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.
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Issue 3: Observed phenotype does not correlate with YAP/TEAD target gene downregulation.
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Potential Cause: The observed phenotype is due to an off-target effect.
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Troubleshooting Step: Perform a rescue experiment. If NSC682769 causes growth arrest, can this be rescued by overexpressing a key YAP target gene like CCND1?
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Troubleshooting Step: Use an orthogonal approach to inhibit the pathway, such as siRNA against YAP1. If the phenotype of YAP1 knockdown is different from NSC682769 treatment, an off-target effect is likely.
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Troubleshooting Step: Consider performing a broad off-target screening to identify other potential molecular targets of NSC682769.
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Experimental Protocols
Protocol 1: TEAD-Responsive Luciferase Reporter Assay
This assay measures the ability of NSC682769 to inhibit the transcriptional activity of the YAP-TEAD complex.
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Cell Seeding: Seed cells (e.g., HEK293T, or a cancer cell line with known active Hippo signaling) in a 96-well white, clear-bottom plate at a density that will result in 50-70% confluency at the time of transfection.
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Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization). Use a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment: Approximately 24 hours after transfection, replace the medium with fresh medium containing various concentrations of NSC682769 or vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for an additional 18-24 hours.
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Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the concentration of NSC682769 to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
This protocol determines the direct binding kinetics and affinity of NSC682769 to purified YAP protein.
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Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
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Ligand Immobilization: Immobilize purified recombinant human YAP protein onto the activated sensor chip surface to a target level of ~10,000 response units (RU). Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the immobilized protein to subtract non-specific binding.
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Analyte Preparation: Prepare a dilution series of NSC682769 in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should bracket the expected KD (e.g., 10 nM to 10 µM).
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Binding Measurement: Inject the different concentrations of NSC682769 over the reference and YAP-immobilized flow cells at a constant flow rate. Monitor the association and dissociation phases in real-time.
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Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) if required and validated not to harm the immobilized protein.
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Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
How to avoid Demethyl-NSC682769 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of Demethyl-NSC682769 in aqueous solutions during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common challenge with hydrophobic compounds like this compound. Here are several strategies to prevent this:
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Optimize DMSO Concentration: While minimizing DMSO in your final assay is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any potential effects on your experiment.
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Use a Co-solvent: Incorporating a co-solvent in your aqueous buffer can significantly enhance the solubility of this compound. Polyethylene glycol (PEG), particularly PEG300 or PEG400, is a good option.
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Add a Surfactant: Non-ionic surfactants can help to keep hydrophobic compounds in solution. Tween® 80 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) are commonly used.
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Work at a Lower Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment to stay below its aqueous solubility limit.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] If solubility issues persist in DMSO, dimethylformamide (DMF) can be considered as an alternative.[1]
Q3: What concentration should I use for my this compound stock solution?
A3: It is advisable to prepare a high-concentration stock solution, for example, 5 mM, 10 mM, or 20 mM in 100% DMSO.[1] This allows for minimal addition of the organic solvent to your aqueous experimental setup, thereby reducing the risk of solvent-induced artifacts.
Q4: How should I store my this compound stock solution?
A4: Once prepared, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C.[1] A vendor suggests that in-solvent stocks are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Q5: Can I use sonication or heating to dissolve this compound?
A5: Gentle warming and brief sonication can be effective for dissolving compounds that are slow to go into solution. However, it is crucial to ensure the compound is stable under these conditions. Avoid excessive heating that could lead to degradation.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table summarizes recommended solvent concentrations and additives based on general practices for poorly soluble small molecules and information from suppliers.
| Solvent/Additive | Recommended Concentration for Stock Solutions | Recommended Final Concentration in Aqueous Solutions | Notes |
| Primary Solvents | |||
| DMSO | 5-20 mM or higher | < 0.5% (v/v) | The most common solvent for initial solubilization. |
| DMF | As needed | < 0.5% (v/v) | An alternative to DMSO. |
| Co-solvents | |||
| PEG300/PEG400 | N/A | 1-40% (v/v) | Can significantly improve aqueous solubility. |
| Surfactants | |||
| Tween® 80 | N/A | 0.01-5% (v/v) | A non-ionic surfactant to prevent precipitation. |
| Triton™ X-100 | N/A | 0.01-0.1% (v/v) | Another common non-ionic surfactant. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of powder with a molecular weight of 408.45 g/mol , add approximately 245 µL of DMSO).
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Vortex the tube for 1-2 minutes to facilitate dissolution. Gentle warming or brief sonication may be applied if necessary.
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Visually inspect the solution to ensure that all the solid has dissolved.
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Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer with Co-solvent and Surfactant
This protocol is adapted from formulations used for in vivo studies and can be optimized for in vitro experiments.
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Begin with your high-concentration this compound stock solution in DMSO.
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In a sterile tube, prepare the final aqueous buffer. A common formulation to enhance solubility is a mixture of DMSO, PEG300, Tween® 80, and a saline or buffer solution (e.g., PBS).
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For example, to prepare 1 mL of a working solution, you could use the following ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline/buffer.
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To achieve this, add 400 µL of PEG300 to a tube, followed by 50 µL of Tween® 80.
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Add the required volume of your DMSO stock solution to achieve the desired final concentration of this compound, ensuring the final DMSO volume is 100 µL (10%).
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Bring the final volume to 1 mL by adding 450 µL of your aqueous buffer (e.g., saline or PBS).
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Vortex the solution thoroughly to ensure homogeneity.
Note: The percentages of co-solvents and surfactants may need to be optimized for your specific experimental conditions and cell type to minimize any potential toxicity or off-target effects.
Visualizations
Signaling Pathway
This compound is a ligand used in the synthesis of PROTACs that target the YAP protein for degradation. Its parent compound, NSC682769, is known to inhibit the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway.
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory role of this compound.
Experimental Workflow
The following workflow outlines the recommended steps for preparing a this compound working solution to minimize precipitation.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Synthesis of PROTAC YAP Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and evaluation of PROTAC YAP degrader-1 (also known as YZ-6).
Frequently Asked Questions (FAQs)
Q1: What are the key components of PROTAC YAP degrader-1 (YZ-6)?
A1: PROTAC YAP degrader-1 is a heterobifunctional molecule composed of three main parts: a ligand that binds to the target protein, Yes-associated protein (YAP), a linker molecule, and a ligand that recruits an E3 ubiquitin ligase. Specifically, it consists of the YAP binder NSC682769, a PEG-based linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2]
Q2: What is the mechanism of action of PROTAC YAP degrader-1?
A2: PROTAC YAP degrader-1 functions by inducing the degradation of the YAP protein. It forms a ternary complex by simultaneously binding to both the YAP protein and the VHL E3 ubiquitin ligase. This proximity leads to the ubiquitination of YAP, marking it for degradation by the proteasome. This process effectively reduces the levels of YAP in the cell, thereby inhibiting its downstream signaling pathways that are often implicated in cancer.[1][3]
Q3: What is the role of the linker in PROTAC YAP degrader-1?
A3: The linker is a critical component that connects the YAP-binding ligand to the E3 ligase ligand. The length and composition of the linker are crucial for the proper formation and stability of the ternary complex. An optimized linker ensures the correct orientation of YAP and the E3 ligase for efficient ubiquitination. In the case of YZ-6, a PEG-based linker was found to be effective.[1]
Q4: Which E3 ligase is recruited by PROTAC YAP degrader-1?
A4: PROTAC YAP degrader-1 (YZ-6) recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the YAP protein.[1]
Troubleshooting Guide
Q5: I am experiencing a very low yield in the final amide coupling step of the synthesis. What could be the issue?
A5: Low yields in the final coupling step of PROTAC synthesis are a common issue. Here are some potential causes and solutions:
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Inefficient Coupling Reagents: The choice of coupling reagent is critical. For complex amide bond formations, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient reagent known to minimize side reactions and racemization. Ensure your HATU is of high quality and stored under anhydrous conditions.
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Suboptimal Reaction Conditions:
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the reaction mixture without competing with the amine nucleophile. Ensure you are using a sufficient excess of the base (typically 2-4 equivalents).
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is generally used to dissolve the reactants. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.
-
Temperature and Time: While many HATU couplings proceed to completion at room temperature within a few hours, some sterically hindered couplings may benefit from longer reaction times or gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Impure Reactants: Ensure that both the carboxylic acid-containing fragment and the amine-containing fragment are pure before attempting the final coupling. Impurities can interfere with the reaction.
-
Degradation of Starting Materials: One or both of your fragments may be unstable under the reaction conditions. You can assess the stability of your starting materials by running control reactions (e.g., stirring each fragment separately under the reaction conditions and monitoring for degradation).
Q6: My final product is difficult to purify. What purification strategies are recommended for PROTACs?
A6: PROTACs are often large and complex molecules, which can make purification challenging. Here are some recommended strategies:
-
Flash Column Chromatography: This is the most common method for purifying PROTACs. A gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/hexanes) on silica (B1680970) gel is typically effective.
-
Preparative HPLC: For very difficult separations or to achieve high purity, reverse-phase preparative HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Fraction Collection: When using chromatography, collecting small fractions and analyzing them by LC-MS can help to isolate the pure product from closely eluting impurities.
Q7: I have successfully synthesized the PROTAC, but it shows low YAP degradation in my cellular assays. What should I investigate?
A7: Low degradation efficiency is a common challenge in PROTAC development. Here are several factors to consider:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane. You can assess cell permeability using various in vitro assays. If permeability is an issue, you may need to redesign the linker or the ligands to improve the physicochemical properties of the molecule.
-
Inefficient Ternary Complex Formation: The geometry of the ternary complex (YAP-PROTAC-VHL) is critical for ubiquitination. The linker length and composition play a crucial role here. The original research on YZ-6 showed that different linker lengths significantly impacted degradation efficiency, with a two-PEG unit linker being optimal.[1]
-
Incorrect E3 Ligase Expression: Confirm that the cell line you are using expresses a sufficient level of the VHL E3 ligase. This can be checked by Western blot.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (YAP-PROTAC or PROTAC-VHL) that do not lead to degradation, which can reduce the overall degradation efficiency. It is important to perform a dose-response experiment to determine the optimal concentration for degradation.
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cells. You can assess its stability by incubating it in media or cell lysate and measuring its concentration over time by LC-MS.
Quantitative Data Summary
The following table summarizes the YAP degradation data for a series of PROTACs with different linkers, as reported by Zhou et al. (2024). This data highlights the importance of linker optimization for PROTAC efficacy.
| Compound | Linker Composition | YAP Degradation at 10 µM in NCI-H226 cells (%) |
| YZ-1 | 5-carbon alkyl | ~40% |
| YZ-2 | 7-carbon alkyl | >50% |
| YZ-4 | 1 PEG unit | ~40% |
| YZ-5 | 1 PEG unit | ~50% |
| YZ-6 | 2 PEG units | >80% |
| YZ-7 | 3 PEG units | Sharply reduced |
Data is estimated from the Western blot analysis presented in the source publication.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of PROTAC YAP Degrader-1 (YZ-6)
This protocol is a representative procedure for the final coupling step to synthesize YZ-6, based on general PROTAC synthesis methodologies and the components of YZ-6.
Materials:
-
NSC682769-linker-acid derivative
-
VHL ligand-linker-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the NSC682769-linker-acid derivative (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the VHL ligand-linker-amine derivative (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, PROTAC YAP degrader-1 (YZ-6).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 2: Western Blot for YAP Degradation
Materials:
-
Cancer cell line (e.g., NCI-H226)
-
PROTAC YAP degrader-1 (YZ-6) stock solution in DMSO
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-YAP and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of YZ-6 (e.g., 0.1, 1, 10, 20 µM) or DMSO as a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of YAP degradation.[1]
Protocol 3: Cell Viability Assay (CCK-8)
Materials:
-
Cancer cell line (e.g., NCI-H226)
-
PROTAC YAP degrader-1 (YZ-6) stock solution in DMSO
-
Cell culture medium and supplements
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of YZ-6 or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 or 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[1]
Visualizations
References
Interpreting unexpected results in YAP-TEAD luciferase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YAP-TEAD luciferase reporter assays. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a YAP-TEAD luciferase assay?
A YAP-TEAD luciferase assay is a cell-based reporter gene assay used to measure the transcriptional activity of the YAP/TAZ-TEAD complex.[1][2][3] In this system, cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple binding sites for the TEAD transcription factor. When YAP (or its paralog TAZ) is active, it translocates to the nucleus and binds to TEAD, driving the expression of the luciferase gene.[2][4][5] The resulting light emission upon addition of a luciferase substrate is proportional to the level of YAP-TEAD transcriptional activity.
Q2: I'm observing very high background luminescence. What are the possible causes and solutions?
High background can obscure the specific signal from your experiment. Common causes include using white plates which can lead to light leakage between wells, and contamination of reagents or samples.[6][7][8]
Troubleshooting High Background Luminescence
| Potential Cause | Recommended Solution |
| Plate Type | Use opaque, white-walled plates with clear bottoms to minimize well-to-well crosstalk.[6][8] |
| Reagent Contamination | Prepare fresh reagents and use new samples to rule out contamination.[6][7] |
| Cell Lysis Issues | Ensure complete cell lysis to release all luciferase enzyme. Incomplete lysis can lead to variable and high background. |
| Intrinsic Luciferase Activity | Some cell lines may exhibit endogenous luciferase-like activity. Test untransfected cells with the luciferase substrate to determine baseline levels. |
Q3: My luciferase signal is very low or absent. How can I troubleshoot this?
Low or no signal can be due to several factors, from reagent issues to problems with the biological system.
Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Reagent Quality | Verify the functionality of your luciferase reagents and the quality of your plasmid DNA.[6] |
| Transfection Efficiency | Optimize the ratio of plasmid DNA to transfection reagent to ensure efficient transfection of your reporter construct.[6][8] |
| Promoter Strength | If possible, consider using a reporter construct with a stronger promoter driving luciferase expression.[6] |
| Cell Health | Ensure cells are healthy and not overly confluent at the time of transfection and assay.[8] |
| Insufficient Cell Number | Increase the number of cells plated per well. |
Q4: I'm seeing high variability between my replicate wells. What could be the cause?
Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use a calibrated multichannel pipette and prepare a master mix of your reagents to ensure consistent dispensing.[6] |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension when plating to have a consistent number of cells in each well.[8] |
| "Edge Effects" | To minimize evaporation and temperature variations at the edges of the plate, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Lack of Normalization | Use a dual-luciferase reporter system with a second reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell number.[2][8] |
Q5: My test compound is showing inhibition of the YAP-TEAD signal, but I'm not sure if it's a specific effect. How can I validate this?
It's crucial to distinguish between true inhibition of the YAP-TEAD pathway and off-target effects or compound-induced artifacts.
Validating Specific Inhibition
| Validation Step | Description |
| Cytotoxicity Assay | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed decrease in luciferase signal is not due to cell death.[2] |
| Counter-Screen with a Constitutive Reporter | Test your compound on cells expressing luciferase under a constitutive promoter (e.g., CMV or SV40). Inhibition of this reporter suggests a general effect on transcription or luciferase activity, rather than specific YAP-TEAD inhibition.[2] |
| Target Gene Expression Analysis | Measure the mRNA or protein levels of known YAP-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) using qPCR or Western blotting. A true inhibitor should decrease the expression of these endogenous targets.[2][5] |
| Direct Luciferase Inhibition Assay | Test if your compound directly inhibits the luciferase enzyme in a cell-free system. Some compounds are known to interfere with the luciferase reaction itself.[6] |
Experimental Protocols
Standard YAP-TEAD Dual-Luciferase Reporter Assay
This protocol provides a general workflow for a typical YAP-TEAD dual-luciferase assay. Optimization of cell number, plasmid concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing your YAP-TEAD firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (a 10:1 ratio of reporter to control plasmid is a good starting point).[9]
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 24-48 hours.
-
-
Compound Treatment:
-
Remove the transfection medium.
-
Add fresh medium containing your test compounds at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.
-
Add the Renilla luciferase substrate (with a quenching agent for the firefly luciferase) and measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalize the data to the vehicle control to determine the fold change in YAP-TEAD activity.
-
Visualizations
The Hippo-YAP Signaling Pathway
Caption: Simplified diagram of the Hippo-YAP signaling pathway.
Experimental Workflow for a YAP-TEAD Luciferase Assay
Caption: General experimental workflow for a dual-luciferase reporter assay.
Troubleshooting Logic for Unexpected Results
Caption: A logical flow for troubleshooting common unexpected results.
References
- 1. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. goldbio.com [goldbio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
Technical Support Center: Minimizing Cytotoxicity of Demethyl-NSC682769 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of Demethyl-NSC682769 in primary cell cultures. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2] By binding directly to YAP, it prevents the formation of the YAP-TEAD transcriptional complex, which is crucial for the expression of genes involved in cell proliferation and survival.[1][2] This compound is a derivative of NSC682769, which has been identified as an inhibitor of this protein-protein interaction.[1]
Q2: Why am I observing high cytotoxicity in my primary cells even though this compound is supposed to be an inhibitor of a pro-proliferative pathway?
Several factors can contribute to cytotoxicity in primary cells:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to unintended molecular targets, leading to toxicity.
-
Pathway Over-inhibition: While the Hippo-YAP pathway is often dysregulated in cancer, its basal activity is essential for normal cell function. Strong inhibition can disrupt cellular homeostasis.
-
Cell-Type Specificity: Primary cells are often more sensitive to perturbations in signaling pathways compared to immortalized cell lines.[3]
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to primary cells at higher concentrations.[3][4]
Q3: What are the initial signs of cytotoxicity I should look for?
Common indicators of cytotoxicity include:
-
A noticeable decrease in cell number compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, shrinking, or detaching from the culture surface.[3]
-
Increased presence of floating, dead cells in the culture medium.
Q4: What is a recommended starting concentration range for this compound in primary cells?
A starting point for dose-response experiments could range from 1 nM to 10 µM.[4] For sensitive primary cells, it is advisable to begin with a lower concentration range (e.g., 0.1 nM to 1 µM).[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.[3][4]
Q5: What is the appropriate solvent and maximum concentration to use in my experiments?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for compounds like this compound.[4] However, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to avoid solvent-induced toxicity.[4] Always include a vehicle control (cells treated with the same concentration of DMSO) in your experiments.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low Concentrations | 1. High sensitivity of the primary cell type. 2. Suboptimal cell health or culture conditions. 3. Extended exposure to the compound. | 1. Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 nM) to identify a non-toxic range. 2. Ensure optimal cell seeding density; sparse cultures can be more sensitive.[4] 3. Conduct a time-course experiment to find the shortest exposure time that yields the desired biological effect.[3] |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Differences in cell seeding density. 3. Variability in reagent preparation. | 1. Use primary cells from the same passage number for a set of related experiments. 2. Standardize cell seeding density to ensure consistent confluence at the time of treatment. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Desired Biological Effect is Not Observed at Non-Toxic Concentrations | 1. The compound may not be active in the chosen cell type. 2. The concentration range is too low. 3. The readout for the biological effect is not sensitive enough. | 1. Verify the expression of YAP and TEAD in your primary cells. 2. Gradually increase the concentration while monitoring for cytotoxicity. Consider a positive control cell line if available. 3. Use a more sensitive assay to detect the desired effect (e.g., qPCR for YAP-TEAD target genes). |
Quantitative Data Summary
The following tables present example data for cytotoxicity and target gene expression analysis. These are illustrative and should be adapted to your specific experimental setup.
Table 1: Example Dose-Response Cytotoxicity Data
| Concentration of this compound | % Cell Viability (24h) | % Cell Viability (48h) |
| Vehicle (0.1% DMSO) | 100% | 100% |
| 1 nM | 98% | 95% |
| 10 nM | 95% | 90% |
| 100 nM | 85% | 75% |
| 1 µM | 60% | 40% |
| 10 µM | 20% | 5% |
Table 2: Example Target Gene Expression Data (qPCR)
| Concentration of this compound (24h) | Relative mRNA Expression of CTGF | Relative mRNA Expression of CYR61 |
| Vehicle (0.1% DMSO) | 1.0 | 1.0 |
| 10 nM | 0.85 | 0.90 |
| 100 nM | 0.60 | 0.65 |
| 500 nM | 0.35 | 0.40 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations.[3] Prepare a vehicle control with the same final DMSO concentration.[3]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as one based on resazurin (B115843) or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol 2: Western Blot for YAP-TEAD Target Engagement
-
Cell Culture and Treatment: Plate primary cells in 6-well plates and grow to 70-80% confluency. Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for the desired duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated YAP, total YAP, and a loading control (e.g., GAPDH). Subsequently, probe with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Visualizations
Caption: Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Caption: Workflow for minimizing cytotoxicity and optimizing experimental conditions.
References
Common issues with Demethyl-NSC682769 handling and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethyl-NSC682769.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a ligand for target proteins used in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is utilized in the synthesis of PROTAC YAP degrader-1.[1][2][3] It functions by inhibiting the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD), key components of the Hippo signaling pathway.[4][5]
2. What is the mechanism of action?
This compound is a small molecule inhibitor that disrupts the YAP-TEAD protein-protein interaction.[5] This interaction is crucial for the transcriptional activity of YAP, which, when dysregulated, can lead to uncontrolled cell growth and proliferation. By binding to YAP, this compound prevents its association with TEAD, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[4][5]
3. What are the recommended storage conditions?
Proper storage is crucial for maintaining the stability and activity of this compound. The recommended storage conditions are as follows:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
This data is based on information from suppliers and should be confirmed with the specific product's certificate of analysis.[3]
4. How should I reconstitute this compound?
For optimal results, follow this general reconstitution protocol for lyophilized small molecule inhibitors:
-
Allow the vial of lyophilized this compound and your chosen solvent to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of the recommended solvent (typically DMSO for initial stock solutions) to the vial to achieve the desired concentration.
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Causes:
-
Improper Storage: The compound may have degraded due to incorrect storage conditions.
-
Incorrect Concentration: Errors in calculating the concentration of the stock solution or final working solution.
-
Compound Instability in Media: The compound may not be stable in your cell culture media over the duration of the experiment.
-
Cell Line Resistance: The cell line used may have intrinsic or acquired resistance to YAP-TEAD inhibition.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Storage Conditions | Confirm that the compound has been stored according to the recommendations (-20°C or -80°C). | To rule out degradation due to improper storage. |
| 2. Prepare Fresh Stock Solutions | Reconstitute a fresh vial of this compound. | To eliminate the possibility of using a degraded or incorrectly prepared stock solution. |
| 3. Confirm Compound Stability | Test the stability of the compound in your experimental media over time. | PROTAC ligands can sometimes be unstable in aqueous solutions. |
| 4. Use a Positive Control Cell Line | If possible, use a cell line known to be sensitive to YAP-TEAD inhibitors. | To confirm that the experimental setup is working correctly. |
| 5. Assess YAP-TEAD Pathway Activity | Measure the baseline levels of YAP and TEAD in your cells. | To ensure the target pathway is active in your cell model. |
Issue 2: Poor Solubility
Possible Causes:
-
Incorrect Solvent: The chosen solvent may not be appropriate for this compound.
-
Concentration Too High: The desired concentration may exceed the solubility limit of the compound in that solvent.
-
Low Temperature: The compound may have precipitated out of solution upon cooling.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Use Recommended Solvents | For initial stock solutions, use Dimethyl Sulfoxide (DMSO). For aqueous buffers, solubility is expected to be low. | DMSO is a common solvent for many small molecule inhibitors. |
| 2. Prepare a Saturated Solution | Add a small, known amount of the compound to a known volume of solvent and observe for undissolved material. | To determine the approximate solubility limit. |
| 3. Gentle Warming and Sonication | Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath. | To aid in the dissolution of the compound. |
| 4. Prepare Fresh Dilutions | Prepare working dilutions from a fresh, clear stock solution immediately before use. | To minimize the chances of precipitation. |
Solubility Data Summary:
| Solvent | Solubility |
| DMSO | < 1 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
This data is qualitative and should be experimentally confirmed for your specific application.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Inhibition of YAP-TEAD Interaction
This protocol is adapted from established methods for assessing YAP-TEAD interaction.[6][7][8]
Materials:
-
Cells expressing endogenous or overexpressed YAP and TEAD.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-YAP, anti-TEAD, and appropriate isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 1x Laemmli sample buffer).
-
This compound.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with cold lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Take an aliquot of the pre-cleared lysate as the "input" control.
-
Incubate the remaining lysate with either the anti-TEAD antibody or the isotype control IgG overnight at 4°C with gentle rotation.
-
-
Bead Capture: Add protein A/G beads to each sample and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Western Blotting: Analyze the "input" and eluted samples by SDS-PAGE and western blotting using the anti-YAP antibody.
Expected Results:
In the vehicle-treated sample, a band corresponding to YAP should be detected in the TEAD immunoprecipitated sample, indicating an interaction. In the this compound-treated samples, the intensity of the YAP band should decrease in a dose-dependent manner, demonstrating the inhibitory effect of the compound on the YAP-TEAD interaction.
Visualizations
Caption: Workflow for Co-Immunoprecipitation Experiment.
Caption: Inhibition of YAP-TEAD interaction by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Demethyl-NSC682769 and NSC682769 in YAP-TEAD Pathway Inhibition
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between analogous chemical compounds is critical for advancing therapeutic strategies. This guide provides a direct comparison of the biological activities of Demethyl-NSC682769 and its parent compound, NSC682769, with a focus on their roles in the YAP-TEAD signaling pathway.
NSC682769 has been identified as a specific inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) interaction, a key signaling node in the Hippo pathway that is frequently dysregulated in cancer. In contrast, this compound has been utilized as a negative control in studies developing Proteolysis-Targeting Chimeras (PROTACs) based on the NSC682769 scaffold. This comparison guide synthesizes the available experimental data to delineate the functional differences between these two molecules.
Quantitative Comparison of Biological Activity
The following table summarizes the known quantitative data for NSC682769's activity. At present, specific inhibitory or binding data for this compound is not available in the public domain, which is consistent with its use as a negative control, implying significantly reduced or no activity.
| Parameter | NSC682769 | This compound | Reference |
| Target | Yes-associated protein (YAP) | Not reported to bind YAP | [1][2] |
| Mechanism of Action | Inhibits YAP-TEAD protein-protein interaction | Inactive as a YAP-TEAD inhibitor | [1][2] |
| Binding Affinity (Kd for YAP) | 738 nM | Not Available | [2] |
| IC50 (YAP Expression Inhibition) | 5.1 nM (GBM39 cells), 11.8 nM (LN299 cells) | Not Available | [3] |
Mechanism of Action: Targeting the YAP-TEAD Interface
The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. The transcriptional coactivator YAP is a central effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.
NSC682769 exerts its anticancer effects by directly binding to YAP.[2] This binding event physically obstructs the interaction between YAP and TEAD, thereby preventing the formation of the transcriptional complex and inhibiting the expression of downstream target genes.[2]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of NSC682769 within the Hippo-YAP-TEAD signaling pathway.
Caption: Mechanism of NSC682769 in the Hippo-YAP-TEAD pathway.
Experimental Workflows
To assess the activity of compounds like NSC682769 and this compound, researchers typically employ a series of in vitro assays. Below are diagrams outlining the general workflows for two key experiments.
GST Pull-Down Assay Workflow
This assay is used to determine if two proteins (in this case, YAP and TEAD) bind to each other and whether a small molecule can inhibit this interaction.
Caption: Workflow for a GST Pull-Down Assay.
Luciferase Reporter Assay Workflow
This cell-based assay measures the transcriptional activity of the YAP-TEAD complex.
Caption: Workflow for a Luciferase Reporter Assay.
Experimental Protocols
Detailed protocols for the assays mentioned above are critical for the reproducibility and interpretation of results.
GST Pull-Down Assay for YAP-TEAD Interaction
-
Protein Expression and Purification: Express and purify GST-tagged YAP (bait) and untagged TEAD (prey) proteins from a suitable expression system (e.g., E. coli).
-
Bead Preparation: Wash glutathione-agarose beads with a binding buffer to equilibrate them.
-
Bait Immobilization: Incubate the purified GST-YAP with the prepared beads to allow for immobilization.
-
Washing: Wash the beads with binding buffer to remove any unbound GST-YAP.
-
Binding Reaction: Incubate the GST-YAP-bound beads with purified TEAD protein in the presence of either NSC682769, this compound, or a vehicle control (e.g., DMSO).
-
Washing: Perform a series of washes with binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-TEAD antibody to detect the amount of TEAD that was pulled down by GST-YAP. A reduction in the TEAD band in the presence of an inhibitor indicates disruption of the YAP-TEAD interaction.
YAP-TEAD Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a luciferase reporter plasmid containing TEAD-binding sites upstream of the luciferase gene. A constitutively active YAP mutant can be co-transfected to ensure high basal reporter activity.
-
Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of NSC682769, this compound, or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for changes in gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. A decrease in luminescence indicates inhibition of YAP-TEAD transcriptional activity.
Conclusion
The available evidence strongly indicates that NSC682769 is a potent inhibitor of the YAP-TEAD protein-protein interaction, with demonstrated activity in biochemical and cell-based assays. In contrast, this compound serves as an invaluable negative control, highlighting the specific structural features of NSC682769 that are essential for its biological activity. For researchers investigating the Hippo pathway and developing therapeutics targeting YAP-TEAD, the use of both compounds can provide robust validation of on-target effects. Future studies reporting quantitative data on the activity of this compound would be beneficial for a more complete comparative profile.
References
A Comparative Guide to YAP Inhibitors: Benchmarking Demethyl-NSC682769 and Other Key Modulators of the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has emerged as a pivotal target in cancer research. Its downstream effector, the Yes-associated protein (YAP), is a potent oncoprotein frequently overexpressed and activated in a multitude of human cancers. The transcriptional activity of YAP, primarily mediated through its interaction with the TEAD family of transcription factors, drives the expression of genes that promote cell growth and inhibit cell death. Consequently, the development of small molecule inhibitors that disrupt the YAP-TEAD interaction or otherwise modulate YAP activity is a highly pursued therapeutic strategy.
This guide provides a comparative analysis of various YAP inhibitors, with a special focus on NSC682769, a compound closely related to the user-specified topic of Demethyl-NSC682769. It is important to clarify that while "this compound" is cited in the literature, it is primarily as a ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The parent compound, NSC682769 , is the active small molecule that directly targets YAP.[3][4][5] This document will therefore focus on NSC682769 and compare its performance with other well-characterized YAP inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of YAP Inhibitors
The efficacy of YAP inhibitors can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) in cellular assays, the half-maximal growth inhibition (GI50), and the dissociation constant (Kd) for direct binding to their targets. The following tables summarize the performance of NSC682769 and other notable YAP inhibitors.
Table 1: Performance of NSC682769
| Metric | Value | Cell Line/Assay Conditions | Reference |
| Binding Affinity (Kd) | 738 nM | Surface Plasmon Resonance (binds directly to YAP) | [3][4] |
| YAP Expression IC50 | 5.1 nM | GBM39 (patient-derived glioblastoma) | [3] |
| YAP Expression IC50 | 11.8 nM | LN229 (glioblastoma) | [3] |
| Cell Viability IC50 | 15.3 µM | NCI-H226 (mesothelioma) | [4] |
Table 2: Comparative Performance of Other Key YAP Inhibitors
| Inhibitor | Mechanism of Action | Metric | Value | Cell Line/Assay Conditions | Reference |
| IAG933 | Disrupts YAP/TAZ-TEAD Interaction | TEAD Reporter IC50 | 11 - 26 nM | MSTO-211H, NCI-H226 | [6][7][8] |
| Proliferation GI50 | 13 - 91 nM | Mesothelioma cell lines | [6] | ||
| Biochemical IC50 | 9 nM | Avi-human TEAD4 | [6] | ||
| Verteporfin | Disrupts YAP-TEAD Interaction | Proliferation IC50 | 1.44 µM | U-2 OS (osteosarcoma) | [9] |
| Proliferation IC50 | 4.67 - 7.27 µM | Uveal Melanoma cell lines | [10] | ||
| Proliferation IC50 | 10.55 µM | OVCAR3 (ovarian cancer) | [11] | ||
| Proliferation IC50 | 17.92 µM | OVCAR8 (ovarian cancer) | [11] | ||
| K-975 | Covalent TEAD Palmitoylation Inhibitor | TEAD Reporter IC50 | 10 - 20 nM | NCI-H2030, HOP 62 | [12] |
| Proliferation IC50 | < 100 nM | MSTO-211H, NCI-H226 | [13] | ||
| Dasatinib | Inhibits YAP/TAZ Nuclear Localization | Proliferation IC50 | Varies by cell line | MDA-MB-231 (sensitive) | [14] |
| Statins | Inhibit YAP/TAZ Nuclear Localization | Proliferation IC50 | Varies by cell line | MDA-MB-231 (sensitive) | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.
Caption: The Hippo-YAP signaling pathway and points of intervention for various inhibitors.
Caption: A typical experimental workflow for the screening and validation of novel YAP inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor performance. Below are methodologies for key assays cited in the evaluation of YAP inhibitors.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to determine if a test compound can disrupt the interaction between endogenous or overexpressed YAP and TEAD proteins in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Primary antibodies (anti-YAP or anti-TEAD)
-
Isotype control IgG
-
Wash buffer (e.g., TBS-T)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, NCI-H226) and grow to 80-90% confluency. Treat cells with the test inhibitor (e.g., NSC682769) or vehicle control (e.g., DMSO) for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-TEAD) or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interaction partner (e.g., anti-YAP) to assess the level of co-precipitated protein. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[15]
TEAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex by using a reporter construct containing TEAD-binding sites upstream of a luciferase gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, MCF7)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A constitutively expressed normalization plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will reach ~80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive Firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure the Firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity compared to the vehicle-treated control. Calculate the IC50 value from the dose-response curve.
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of an inhibitor on cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to generate a dose-response curve and determine the IC50 or GI50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Verteporfin as an Alternative to Demethyl-NSC682769 for YAP-TEAD Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Verteporfin and Demethyl-NSC682769, two small molecule inhibitors of the YAP-TEAD transcriptional complex, a critical nexus in the Hippo signaling pathway often dysregulated in cancer. This document synthesizes experimental data to objectively evaluate their mechanisms of action, efficacy, and methodologies for their study.
At a Glance: Key Differences
| Feature | Verteporfin | This compound |
| Primary Mechanism | Indirectly disrupts YAP-TEAD interaction; promotes cytoplasmic sequestration of YAP. | Directly binds to YAP, preventing its association with TEAD. |
| Direct YAP Binding | Not demonstrated. | Yes, with a dissociation constant (Kd) of 738 nM.[1] |
| Potency (IC50) | Cell-type dependent, generally in the low micromolar (µM) range for cell viability. | Nanomolar (nM) range for YAP expression inhibition (e.g., 5.1 nM in GBM39 cells).[2][3] |
| Clinical Status | FDA-approved for photodynamic therapy; being repurposed for oncology. | Preclinical. |
| Blood-Brain Barrier Penetration | Demonstrated.[4] | Demonstrated.[2][5] |
Mechanism of Action: A Tale of Two Inhibitors
Both Verteporfin and this compound target the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors, which is crucial for promoting cell proliferation and inhibiting apoptosis. However, they achieve this through distinct mechanisms.
Verteporfin: This FDA-approved photosensitizer has been repurposed as a YAP-TEAD inhibitor, acting independently of light activation.[6] Its primary mechanism involves altering the conformation of YAP, which disrupts its binding to TEAD.[7] Furthermore, Verteporfin can increase the levels of 14-3-3σ, a protein that sequesters phosphorylated YAP in the cytoplasm, preventing its nuclear translocation and subsequent interaction with TEAD.[6] Some studies suggest that Verteporfin's effects on YAP signaling may be indirect, as direct binding to YAP has not been conclusively demonstrated.[8]
This compound: This novel benzazepine compound acts as a direct inhibitor of the YAP-TEAD interaction.[5] Experimental evidence from surface plasmon resonance (SPR) analysis has shown that this compound directly binds to YAP with a dissociation constant (Kd) of 738 nM.[1] This direct binding physically obstructs the association of YAP with all four members of the TEAD family of transcription factors.[2]
Signaling Pathway Overview
The following diagram illustrates the Hippo signaling pathway and the points of intervention for Verteporfin and this compound.
Caption: Hippo Signaling Pathway and Inhibitor Targets.
Quantitative Performance Data
The following tables summarize the available quantitative data for Verteporfin and this compound. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Verteporfin | U-2OS (Osteosarcoma) | Cell Viability | 1.44 ± 0.46 µM | [7] |
| Glioblastoma (patient-derived) | Cell Viability | ~1-5 µM | [9] | |
| This compound | LN229 (Glioblastoma) | YAP Expression | 11.8 nM | [2][3] |
| GBM39 (Glioblastoma) | YAP Expression | 5.1 nM | [2][3] |
Table 2: Binding Affinity
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| Verteporfin | YAP | - | Not Demonstrated | [8] |
| This compound | YAP | Surface Plasmon Resonance (SPR) | 738 nM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of these inhibitors. Below are summaries of key methodologies cited in the literature.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitors on cancer cell growth.
Typical Protocol (MTT/SRB Assay):
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a range of concentrations of Verteporfin or this compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT or SRB reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate IC50 values using a dose-response curve.
Western Blotting
Objective: To analyze the expression levels of proteins in the Hippo signaling pathway.
Typical Protocol:
-
Treat cells with the inhibitor for a specific time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., YAP, p-YAP, TEAD, CTGF, CYR61).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence reagent.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the interaction between YAP and TEAD.
Typical Protocol:
-
Treat cells with the inhibitor.
-
Lyse cells in a non-denaturing buffer.
-
Incubate cell lysates with an antibody against YAP or TEAD.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by Western blotting using an antibody against the interacting partner.
Surface Plasmon Resonance (SPR)
Objective: To measure the direct binding affinity between an inhibitor and its target protein.
Typical Protocol (for this compound):
-
Immobilize recombinant YAP protein on a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.
-
Analyze the association and dissociation kinetics to determine the binding affinity (Kd).
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating these inhibitors and the logical relationship between them as therapeutic alternatives.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of interaction between verteporfin and yes-associated protein 1/transcriptional coactivator with PDZ-binding motif-TEA domain pathway on the progression of isocitrate dehydrogenase wild-type glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Inhibitors: Celastrol's Broad Attack vs. NSC682769's Precision Strike
In the intricate landscape of molecular therapeutics, Celastrol (B190767) and NSC682769 emerge as compelling compounds, each with a distinct strategy for combating cellular dysfunction, particularly in the context of cancer. While both exhibit potent anti-tumor activities, their mechanisms of action diverge significantly. Celastrol acts as a multi-pronged agent, engaging several key signaling pathways, whereas NSC682769 demonstrates a highly specific and targeted approach. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to inform researchers and drug development professionals.
A Broad Offensive: The Multifaceted Mechanism of Celastrol
Celastrol, a pentacyclic triterpenoid (B12794562) extracted from the thunder god vine (Tripterygium wilfordii), has a well-documented history in traditional medicine and has garnered significant scientific interest for its pleiotropic effects. Its anti-cancer properties stem from its ability to simultaneously modulate multiple critical cellular signaling pathways, including the heat shock protein 90 (Hsp90) chaperone machinery, the nuclear factor-kappa B (NF-κB) inflammatory pathway, and the signal transducer and activator of transcription 3 (STAT3) signaling cascade.
Inhibition of the Hsp90 Chaperone System
A primary mechanism of Celastrol's action is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding pocket, Celastrol interacts with the C-terminal domain of Hsp90. This interaction disrupts the Hsp90-Cdc37 complex, which is essential for the chaperoning of protein kinases, and allosterically inhibits the ATPase activity of Hsp90 without blocking ATP binding.[1][2][3] The disruption of Hsp90 function leads to the degradation of its client proteins, which are often key drivers of cancer cell proliferation and survival.
Suppression of the NF-κB Signaling Pathway
Celastrol is a potent inhibitor of the NF-κB pathway, a central mediator of inflammation and cell survival. It has been shown to directly target and inhibit the IκB kinase (IKK) complex by interacting with cysteine 179 in the activation loop of IKKβ.[4] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[5][6][7]
Modulation of the STAT3 Signaling Pathway
The STAT3 signaling pathway, which is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis, is another key target of Celastrol. Celastrol has been shown to inhibit the phosphorylation of STAT3 at both Tyr705 and Ser727, leading to the suppression of its transcriptional activity.[8][9] The inhibition of STAT3 phosphorylation is thought to be mediated, at least in part, by the accumulation of reactive oxygen species (ROS) induced by Celastrol.[10][11]
A Targeted Intervention: The Specificity of NSC682769
In stark contrast to the broad-spectrum activity of Celastrol, NSC682769 exemplifies a more targeted therapeutic strategy. This small molecule has been identified as a specific inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.
Disruption of the YAP-TEAD Interaction
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a common feature in cancer. The downstream effectors of this pathway, YAP and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. NSC682769 directly binds to YAP with a dissociation constant (KD) of 738 nM, preventing its association with TEAD.[12][13][14] This targeted disruption of the YAP-TEAD protein-protein interaction effectively abrogates the oncogenic functions of a hyperactive Hippo pathway. Current evidence suggests that the mechanism of NSC682769 is highly specific to the YAP-TEAD axis, with no significant off-target effects on other major signaling pathways like Hsp90, NF-κB, or STAT3.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for Celastrol and NSC682769, providing a comparative view of their potency.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| Celastrol | Proliferation | MTT Assay | IC50: 2.15 µM | MDA-MB-231 | [15] |
| Proliferation | MTT Assay | IC50: 2.29 µM | MCF-7 | [15] | |
| Proliferation | MTT Assay | IC50: 1.27 µM | SKOV3 | [8] | |
| Proliferation | MTT Assay | IC50: 1.99 µM | A2780 | [8] | |
| Proliferation | MTT Assay | IC50: 0.84 µM | OVCAR3 | [8] | |
| IKKβ | Kinase Assay | - | In vitro | [16] | |
| STAT3 Phosphorylation | Western Blot | Inhibition at µM concentrations | Various | [8][10] | |
| NSC682769 | YAP Binding | Surface Plasmon Resonance | KD: 738 nM | In vitro | [12][13][14] |
| YAP Expression | ELISA | IC50: 11.8 nM | LN229 | [17] | |
| YAP Expression | ELISA | IC50: 5.1 nM | GBM39 | [17] |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Celastrol and NSC682769.
Caption: Celastrol's multi-target mechanism of action.
Caption: NSC682769's targeted inhibition of the YAP-TEAD interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanisms of Celastrol and NSC682769.
Hsp90 ATPase Activity Assay (for Celastrol)
-
Principle: This assay measures the rate of ATP hydrolysis by Hsp90, which is an indicator of its chaperone activity. Inhibition of this activity is a hallmark of many Hsp90 inhibitors.
-
Protocol Summary:
-
Purified recombinant Hsp90 is incubated in an assay buffer containing ATP and a regenerating system (pyruvate kinase and lactate (B86563) dehydrogenase) and NADH.
-
Celastrol or a vehicle control is added to the reaction mixture.
-
The rate of ATP hydrolysis is monitored by measuring the decrease in NADH absorbance at 340 nm, which is coupled to the conversion of ADP to ATP by pyruvate (B1213749) kinase.
-
The inhibitory effect of Celastrol is determined by comparing the rate of ATP hydrolysis in its presence to the vehicle control.[18]
-
NF-κB Reporter Assay (for Celastrol)
-
Principle: This cell-based assay quantifies the transcriptional activity of NF-κB by using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Protocol Summary:
-
Cells are transiently transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene.
-
The transfected cells are then treated with Celastrol or a vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of Celastrol indicates inhibition of the NF-κB signaling pathway.[19][20]
-
STAT3 Phosphorylation Western Blot (for Celastrol)
-
Principle: This immunoassay detects the levels of phosphorylated STAT3 (p-STAT3), the active form of the transcription factor, in cell lysates.
-
Protocol Summary:
-
Cells are treated with Celastrol or a vehicle control for a specified time.
-
The cells are then lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for p-STAT3 (Tyr705 or Ser727) and total STAT3, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.[21][22]
-
YAP-TEAD Co-Immunoprecipitation (for NSC682769)
-
Principle: This technique is used to demonstrate the in-cell interaction between YAP and TEAD and to assess the ability of NSC682769 to disrupt this interaction.
-
Protocol Summary:
-
Cells are treated with NSC682769 or a vehicle control.
-
The cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
An antibody specific for either YAP or TEAD is added to the cell lysate to form an antibody-protein complex.
-
Protein A/G beads are then added to precipitate the antibody-protein complex.
-
The immunoprecipitated proteins are then eluted from the beads, separated by SDS-PAGE, and analyzed by Western blot using antibodies against both YAP and TEAD.
-
A reduction in the amount of co-precipitated protein in the NSC682769-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.[17]
-
Conclusion
Celastrol and NSC682769 represent two distinct paradigms in drug action. Celastrol's broad-spectrum activity, targeting multiple key oncogenic pathways, offers the potential for a robust anti-cancer effect but may also present challenges in terms of off-target effects and toxicity. In contrast, NSC682769's highly specific inhibition of the YAP-TEAD interaction provides a more targeted approach, which may lead to a more favorable therapeutic window. The choice between these strategies depends on the specific context of the disease, the genetic and molecular profile of the tumor, and the desired therapeutic outcome. This comparative guide provides a foundational understanding of their distinct mechanisms to aid researchers in the rational design of future studies and the development of novel therapeutic interventions.
References
- 1. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol Inhibits Migration and Invasion of Triple-Negative Breast Cancer Cells by Suppressing Interleukin-6 via Downregulating Nuclear Factor-κB (NF-κB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of Celastrol on Diabetic Liver Injury via TLR4/MyD88/NF-κB Signaling Pathway in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NSC682769 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitor | Celastrol | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Demethyl-NSC682769: A Comparative Guide to YAP-TEAD Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis for validating the on-target activity of Demethyl-NSC682769. Given that this compound is primarily utilized as a ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for YAP degradation, this guide will focus on the well-characterized parent compound, NSC682769, as the benchmark for YAP-TEAD interaction inhibition.[1] We will compare its performance with alternative inhibitors and provide the necessary experimental frameworks for validation.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) is a key downstream effector of this pathway. When active, YAP translocates to the nucleus and binds to TEA domain (TEAD) transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.[2][3] Consequently, the disruption of the YAP-TEAD interaction presents a promising therapeutic strategy for cancer treatment.
NSC682769 has been identified as a small molecule inhibitor that directly binds to YAP, thereby disrupting its interaction with TEAD.[2][4] this compound, a derivative, serves as a crucial component in the generation of PROTACs, which are designed to induce the degradation of YAP.[1] This guide will delve into the methods used to validate the on-target activity of NSC682769 and compare its efficacy with other known YAP-TEAD inhibitors.
Comparative Analysis of YAP-TEAD Inhibitors
To objectively assess the on-target activity of NSC682769, a comparison with other molecules targeting the YAP-TEAD pathway is essential. The following table summarizes the quantitative data for NSC682769 and a selection of alternative inhibitors.
| Compound | Mechanism of Action | Target | Binding Affinity (K_d) | IC_50 | Cell-based Activity |
| NSC682769 | Disrupts YAP-TEAD protein-protein interaction | YAP | 738 nM[4] | Inhibition of YAP expression: 5.1 nM (GBM39 cells), 11.8 nM (LN229 cells)[5] | Inhibits proliferation, colony formation, and migration in glioblastoma cells.[2] |
| Verteporfin | Disrupts YAP-TEAD interaction; promotes YAP sequestration in the cytoplasm | YAP | Not reported | Varies by cell line and assay | Inhibits growth and proliferation of retinoblastoma and glioblastoma cells.[6] |
| Peptide 17 | Competitive inhibitor of YAP-TEAD interaction | TEAD1 | 15 nM[7] | 25 nM (in vitro interaction assay)[7][8][9] | Inhibits lung cancer cell viability and proliferation.[10] |
| IAG933 | Disrupts YAP/TAZ-TEAD protein-protein interaction | TEAD (all four isoforms) | Not reported | 9 nM (in vitro interaction assay); 11-26 nM (target gene expression)[11] | Potent anti-proliferative activity in mesothelioma cells.[11] |
Experimental Protocols for On-Target Validation
Validating the on-target activity of a YAP-TEAD inhibitor requires a multi-faceted approach, employing both biochemical and cell-based assays.
Biochemical Assays
These assays confirm the direct interaction between the inhibitor and its target protein and its ability to disrupt the YAP-TEAD complex.
1. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Objective: To quantitatively measure the binding affinity (K_d) between the inhibitor and purified YAP protein.
-
Protocol:
-
Immobilize purified recombinant YAP protein on a sensor chip.
-
Flow a series of concentrations of the inhibitor (e.g., NSC682769) over the chip.
-
Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound inhibitor.
-
Analyze the association and dissociation kinetics to calculate the equilibrium dissociation constant (K_d). A lower K_d value indicates a higher binding affinity.[4]
-
2. Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction:
-
Objective: To assess the ability of the inhibitor to disrupt the interaction between YAP and TEAD in a cellular context.
-
Protocol:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with the inhibitor or a vehicle control.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with an antibody specific to either YAP or TEAD.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Elute the bound proteins and analyze by Western blotting using antibodies against both YAP and TEAD.
-
A decrease in the amount of the co-precipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
Cell-Based Assays
These assays evaluate the downstream cellular consequences of inhibiting the YAP-TEAD interaction.
1. Luciferase Reporter Assay for TEAD Transcriptional Activity:
-
Objective: To measure the effect of the inhibitor on the transcriptional activity of TEAD.
-
Protocol:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC).
-
Co-transfect a control plasmid expressing Renilla luciferase for normalization.
-
Treat the cells with various concentrations of the inhibitor.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
A dose-dependent decrease in the normalized firefly luciferase activity indicates inhibition of YAP-TEAD mediated transcription.[3]
-
2. Quantitative Real-Time PCR (qRT-PCR) for YAP Target Gene Expression:
-
Objective: To quantify the effect of the inhibitor on the expression of known YAP-TEAD target genes.
-
Protocol:
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA template.
-
Perform qRT-PCR using primers specific for YAP target genes (e.g., CTGF, CYR61) and a housekeeping gene for normalization.
-
A reduction in the mRNA levels of the target genes in inhibitor-treated cells confirms the inhibition of YAP-TEAD signaling.[12]
-
Visualizing the Pathways and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and the point of intervention for NSC682769.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Anti-Cancer Potential of NSC682769: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NSC682769, a small molecule inhibitor of the YAP-TEAD protein-protein interaction, across various cancer cell lines. As the initial user query for "Demethyl-NSC682769" did not yield specific results, this document focuses on the well-documented compound NSC682769. The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP). Nuclear YAP forms a complex with TEA domain (TEAD) transcription factors, driving the expression of genes that promote cell proliferation, migration, and survival. NSC682769 disrupts this interaction, offering a promising therapeutic strategy for cancers dependent on YAP-TEAD signaling.
Efficacy of NSC682769 in Cancer Cell Lines
NSC682769 has demonstrated significant anti-cancer effects, particularly in glioblastoma (GBM), a highly aggressive brain tumor. Studies have shown that it can inhibit cell proliferation, migration, and invasion, while also promoting programmed cell death (apoptosis).
Table 1: Efficacy of NSC682769 in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| LN229 | YAP Expression (ELISA) | 11.8 nM | [1] |
| GBM39 (patient-derived) | YAP Expression (ELISA) | 5.1 nM | [1] |
Table 2: Comparison of NSC682769 and its PROTAC Derivative YZ-6 in Other Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| NSC682769 | NCI-H226 (Lung Cancer) | Cell Proliferation | ~5 | [2] |
| YZ-6 | NCI-H226 (Lung Cancer) | Cell Proliferation | 15.3 | [2] |
| NSC682769 | Huh7 (Liver Cancer) | Cell Proliferation | >50 | |
| YZ-6 | Huh7 (Liver Cancer) | Cell Proliferation | 2.9 |
Comparative Landscape of TEAD Inhibitors
While direct, side-by-side comparisons of NSC682769 with other TEAD inhibitors across multiple cell lines are limited in the available literature, several other compounds targeting the YAP-TEAD interaction have been identified. These include both direct inhibitors of the protein-protein interface and molecules that target TEAD palmitoylation, a post-translational modification essential for its activity.
Some notable alternative TEAD inhibitors include:
-
SW-682: A pan-TEAD inhibitor that has shown anti-tumor responses in head and neck squamous cell carcinoma (HNSCC) models.[1]
-
VT-107, K-975, and IK-930: Other inhibitors targeting the Hippo-YAP-TEAD pathway.[3]
-
IAG933: A selective disruptor of the YAP-TEAD protein-protein interaction.[4]
The development of Proteolysis Targeting Chimeras (PROTACs), such as YZ-6 derived from NSC682769, represents another therapeutic modality. These molecules are designed to induce the degradation of the target protein, in this case, YAP.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy and mechanism of action of YAP-TEAD inhibitors like NSC682769.
Cell Viability Assay (CCK-8 Protocol)
This assay determines the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
NSC682769 or other test compounds
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
This technique is used to verify that the inhibitor disrupts the binding of YAP to TEAD within the cell.
Materials:
-
Cancer cells treated with the inhibitor or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against YAP or TEAD for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against both YAP and TEAD for detection
Procedure:
-
Treat cells with the desired concentrations of NSC682769 or a vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-TEAD) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both YAP and TEAD, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-precipitated YAP with the TEAD antibody in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
TEAD Transcriptional Activity Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD proteins, which is dependent on their interaction with YAP.
Materials:
-
Cancer cell line
-
A luciferase reporter plasmid containing TEAD-responsive elements (e.g., 8xGTIIC-luciferase)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
NSC682769 or other test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with the TEAD-responsive luciferase reporter plasmid and the normalization control plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity (representing TEAD activity) to the Renilla luciferase activity.
-
A dose-dependent decrease in normalized luciferase activity indicates inhibition of YAP-TEAD-mediated transcription.
Visualizing Key Pathways and Processes
To better understand the context and methodologies described, the following diagrams have been generated.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of NSC682769.
Caption: Experimental Workflow for Co-Immunoprecipitation (Co-IP).
Caption: Workflow for TEAD Transcriptional Activity Luciferase Reporter Assay.
References
Head-to-Head Comparison of YAP Inhibitors in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
The Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are key downstream effectors of the Hippo signaling pathway. In recent years, the dysregulation of this pathway and the subsequent activation of YAP/TAZ have been identified as significant drivers of glioblastoma (GBM) progression, promoting tumor growth, invasion, and therapeutic resistance.[1][2][3] This has led to a growing interest in targeting the YAP-TEAD transcriptional complex as a promising therapeutic strategy for this devastating disease.
This guide provides a head-to-head comparison of the preclinical efficacy of various YAP inhibitors in glioblastoma models, supported by experimental data from published studies.
Performance of YAP Inhibitors: In Vitro Studies
The following table summarizes the in vitro effects of different YAP inhibitors on glioblastoma cell lines. These inhibitors primarily function by disrupting the interaction between YAP and the TEA domain (TEAD) transcription factors, which is crucial for the transcription of pro-oncogenic genes.
| Inhibitor | GBM Cell Lines | IC50 (Proliferation) | Effect on Migration/Invasion | Mechanism of Action | Reference |
| Verteporfin (VP) | Patient-derived GBM lines (primary and recurrent) | Not specified | Impaired migration and invasion dynamics.[4] | Disrupts YAP-TEAD interaction.[4][5] | [4][5] |
| NSC682769 | LN229, T98G, GBM39 (patient-derived) | Submicromolar range | Inhibited migration and invasiveness.[1][6][7] | Binds to YAP and blocks its association with TEAD.[1][6] | [1][6][7] |
| GNE7883 | U87, U251 | Not specified | Effectively inhibited cell migration.[8][9] | Hippo pathway inhibitor.[8][9] | [8][9] |
| VT107 | U87, U251 | Not specified | Effectively inhibited cell migration.[8][9] | Hippo pathway inhibitor.[8][9] | [8][9] |
| IAG933 | U87, U251 | Not specified | Effectively inhibited cell migration.[8][9] | Hippo pathway inhibitor.[8][9] | [8][9] |
| Peptide17 | Glioblastoma tumorspheres | Not specified | Not specified, but in vivo data suggests anti-tumor effect.[10] | YAP1 inhibitor.[10] | [10] |
| CA3 | Not specified for GBM in provided results | Not specified | Weakened spheroid formation and matrix invasion in mesothelioma stem cells.[11] | Reduces transcriptional activity mediated by YAP/TAZ-TEAD.[12] | [11][12] |
| XMU-MP-1 | SW1783, SW1088 (lower-grade glioma) | Dose-dependent increase in cell proliferation (Note: This is an unexpected result and may be context-dependent).[9] | Not specified for GBM | Inhibitor of MST1/2 kinases in the Hippo pathway.[13] | [9][13] |
Performance of YAP Inhibitors: In Vivo Studies
The efficacy of YAP inhibitors has also been evaluated in preclinical animal models of glioblastoma, providing crucial insights into their potential therapeutic utility.
| Inhibitor | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Verteporfin (VP) | Patient-derived orthotopic xenograft (PDX) models | Not specified | Diminished core and infiltrative tumor burden; conferred survival benefit.[4][14][15] | [4][14][15] |
| NSC682769 | Tumor xenograft and genetically engineered mouse models | 5 mg/kg and 20 mg/kg | Marked anti-tumor responses; increased overall survival; significant blood-brain barrier penetration.[1][6][7] | [1][6][7] |
| Peptide17 | In-vivo xenograft model | Not specified | Increased survival rate of mice.[10] | [10] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the YAP signaling pathway in glioblastoma and typical experimental workflows.
YAP Signaling Pathway in Glioblastoma
References
- 1. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hippo Pathway in Regulating Drug Resistance of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma [escholarship.org]
- 8. A Role for the Hippo/YAP1 Pathway in the Regulation of In Vitro Vasculogenic Mimicry in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Disrupting the YAP-TEAD Nexus: A Comparative Guide to Demethyl-NSC682769 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are critical drivers of cell proliferation and tumor growth. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative analysis of Demethyl-NSC682769's parent compound, NSC682769, and other key inhibitors targeting the YAP-TEAD axis, supported by experimental data and detailed protocols.
At a Glance: Comparing YAP-TEAD Inhibitors
This compound is a derivative of NSC682769, a potent inhibitor of the YAP-TEAD interaction. While this compound itself is primarily utilized as a ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its parent compound, NSC682769, directly targets the YAP protein, preventing its association with TEAD.[1] This guide will focus on the efficacy of NSC682769 and compare it with other notable YAP-TEAD inhibitors, including direct inhibitors and a PROTAC degrader derived from a related compound.
| Inhibitor | Mechanism of Action | Target | Key Potency Metrics | Cell Line Examples |
| NSC682769 | Direct YAP-TEAD PPI inhibitor; binds to YAP | YAP | Kd: 738 nMIC50 (YAP expression): 5.1 nM (GBM39), 11.8 nM (LN229)[2][3] | Glioblastoma (GBM39, LN229) |
| IAG933 | Direct pan-TEAD PPI inhibitor | TEAD1-4 | IC50 (TEAD transcriptional activity): 11-26 nMGI50 (proliferation): 13-91 nM[4][5][6] | Mesothelioma (MSTO-211H, NCI-H226) |
| GNE-7883 | Allosteric pan-TEAD inhibitor | TEAD1-4 | EC50 (proliferation): 115 nM (OVCAR-8), 333 nM (NCI-H226)[7] | Ovarian (OVCAR-8), Mesothelioma (NCI-H226) |
| Verteporfin | Direct YAP-TEAD PPI inhibitor; promotes YAP sequestration | YAP | IC50 (proliferation): 10.55 µM (OVCAR3), 17.92 µM (OVCAR8) (72h)[8][9] | Ovarian (OVCAR3, OVCAR8) |
| YZ-6 (PROTAC) | Induces YAP degradation via VHL E3 ligase | YAP | DC50 (YAP degradation): 4.3 µM (Huh7), 8.2 µM (NCI-H226)IC50 (proliferation): 2.9 µM (Huh7), 15.3 µM (NCI-H226)[10][11] | Hepatocellular carcinoma (Huh7), Mesothelioma (NCI-H226) |
Signaling Pathway and Mechanisms of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional coactivator YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
Caption: Overview of the Hippo-YAP-TEAD signaling pathway and points of intervention for various inhibitors.
Experimental Workflow for Assessing YAP-TEAD Disruption
A multi-faceted approach is required to confirm the disruption of the YAP-TEAD interaction and to characterize the downstream cellular effects of an inhibitor. The following workflow outlines the key experiments.
Caption: A typical experimental workflow for the validation and characterization of a YAP-TEAD inhibitor.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm YAP-TEAD Disruption
This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the interaction between YAP and TEAD in a cellular context.
Materials:
-
Cells expressing endogenous or over-expressed tagged YAP and TEAD.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against YAP or TEAD for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blot reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the inhibitor at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer.
-
Lysate Clearing: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and continue to incubate.
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both YAP and TEAD to visualize the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule inhibitor and its protein target in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified recombinant YAP or TEAD protein.
-
Inhibitor compound of interest.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Protein Immobilization: Covalently immobilize the purified protein (e.g., YAP) onto the sensor chip surface using standard amine coupling chemistry.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in running buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the immobilized protein surface and a reference surface.
-
Data Collection: Monitor the change in the SPR signal (response units) over time, which corresponds to the binding and dissociation of the inhibitor.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Luciferase Reporter Assay for Transcriptional Activity
This assay quantifies the transcriptional activity of TEAD in response to inhibitor treatment.
Materials:
-
Cells co-transfected with a TEAD-responsive luciferase reporter construct (e.g., containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control reporter construct (e.g., Renilla luciferase for normalization).
-
Inhibitor compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the TEAD-responsive and control reporter plasmids.
-
Cell Plating and Treatment: Plate the transfected cells and treat with a range of inhibitor concentrations.
-
Cell Lysis: After the desired treatment period, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of TEAD transcriptional activity relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell proliferation and viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest.
-
Inhibitor compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Opaque-walled multi-well plates suitable for luminescence readings.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Protocol: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[12]
Disclaimer: These protocols provide a general framework. Specific conditions, such as cell types, antibody concentrations, and incubation times, should be optimized for each experimental system.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijcrr.com [ijcrr.com]
- 5. quora.com [quora.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Demethyl-NSC682769 in a Research Environment
For researchers and drug development professionals, the responsible handling and disposal of novel chemical entities like Demethyl-NSC682769 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of investigational drugs and bioactive small molecules provide a clear and safe path forward. This guide offers a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Key Compound Information
This compound is identified as a ligand for target proteins used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As with many investigational compounds, detailed public information on its specific hazards and disposal is limited. The following table summarizes the currently available data.
| Parameter | Information |
| Chemical Name | This compound |
| Primary Use | PROTAC Target Protein Ligand |
| Physical State | Solid (presumed) |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents (general guidance for similar compounds) |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting and should be executed in strict accordance with institutional and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Categorization and Segregation
Properly categorize and segregate waste to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Any materials contaminated with the solid compound, such as weigh boats, spatulas, and contaminated gloves, should be considered hazardous chemical waste and placed in the same container.
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
-
Waste Container Selection and Labeling
The choice of container and proper labeling are critical for safety and compliance.
-
Container Type:
-
Use containers that are chemically compatible with the waste. For many organic compounds, high-density polyethylene (B3416737) (HDPE) or glass containers are suitable.[2][3]
-
Ensure containers have secure, leak-proof screw caps.[2]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[2][4]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[3]
-
The primary hazards associated with the compound (e.g., "Toxic," "Biohazardous," if applicable). As a precaution for an investigational compound, it is wise to handle it as potentially toxic.
-
-
Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste.
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]
-
Segregation: Ensure that the container is stored separately from incompatible chemicals.[2]
-
Containment: It is good practice to use secondary containment (such as a larger tub or bin) to capture any potential leaks.[4]
-
Inspection: The SAA and the waste containers should be inspected weekly for any signs of leakage or deterioration.[2][4]
Final Disposal
The final step is the removal and disposal by authorized personnel.
-
Waste Pickup: Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[4]
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility, which typically involves incineration.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Featured Recommendations
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
